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  • Product: Isopentyl dihydrogen phosphate
  • CAS: 2466-67-3

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Phase Equilibrium Dynamics of Isopentyl Dihydrogen Phosphate

Executive Summary & Industrial Context As a Senior Application Scientist specializing in separation thermodynamics and phase equilibria, I approach the characterization of alkyl phosphates not merely as a data-gathering...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

As a Senior Application Scientist specializing in separation thermodynamics and phase equilibria, I approach the characterization of alkyl phosphates not merely as a data-gathering exercise, but as a critical component of predictive chemical modeling. Isopentyl dihydrogen phosphate (also known as mono-isoamyl phosphate, CAS 2466-67-3) is a highly reactive mono-alkyl phosphate. It is most prominently encountered as a hydrolytic and radiolytic degradation product of tri-isoamyl phosphate (TiAP), a next-generation solvent engineered for the Plutonium Uranium Reduction Extraction (PUREX) process[1].

Understanding the thermodynamic properties of this compound—specifically its acid dissociation constants (pKa), enthalpy of complexation (ΔH), and phase partitioning behavior—is non-negotiable. Mono-alkyl phosphates possess aggressive metal-chelating properties. If their thermodynamic boundaries are poorly understood, they drive the formation of an unwanted "third phase" in solvent extraction systems, catastrophically disrupting phase separation and retaining heavy metals like zirconium and uranium[2].

Fundamental Thermodynamic & Physicochemical Parameters

To establish a rigorous baseline for thermodynamic modeling, we must first consolidate the intrinsic physicochemical parameters of isopentyl dihydrogen phosphate. The dual pKa values are of particular thermodynamic significance. The first deprotonation event is highly exergonic at standard process pH, meaning the molecule exists predominantly as a strongly coordinating anion. This high charge density dictates its aqueous solubility and its propensity to form stable thermodynamic complexes.

Table 1: Quantitative Thermodynamic and Physicochemical Data

PropertyValueSource / Reference
Molecular Formula C₅H₁₃O₄P[3]
Molecular Weight 168.13 g/mol [3]
Density (ρ) 1.227 g/cm³[4]
Boiling Point 277.3 °C (at 760 mmHg)[4]
Flash Point 121.5 °C[4]
Vapor Pressure 0.00123 mmHg (at 25 °C)[4]
pKa (Apparent) 1.95 (pKa₁), 4.29 (pKa₂)[5]
Partitioning (XLogP3) 1.14[4]

Experimental Methodologies: Self-Validating Protocols

Thermodynamic data cannot be assumed from in silico models alone; it must be empirically validated through closed-loop, self-validating experimental designs. Below are the rigorous protocols required to extract high-fidelity thermodynamic data for isopentyl dihydrogen phosphate.

Protocol A: Potentiometric Titration for pKa Determination

Purpose: To determine the standard Gibbs free energy of dissociation ( ΔGdiss​ ) via precise pKa measurement. Causality: We utilize a jacketed titration vessel connected to a circulating water bath to maintain strict isothermal conditions (298.15 K). Because pKa is inherently temperature-dependent, failing to control thermal fluctuations invalidates the entropy ( ΔS ) derivations extracted via the van 't Hoff equation.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) equilibrated at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mmol of high-purity isopentyl dihydrogen phosphate in 50 mL of 0.1 M NaClO₄. Causality: NaClO₄ acts as an inert background electrolyte to maintain a constant ionic strength, minimizing activity coefficient variations and ensuring we measure the thermodynamic (not merely concentration-dependent) pKa.

  • Inert Atmosphere Titration: Titrate with standardized 0.1 M NaOH under an inert argon gas purge. Causality: Argon prevents atmospheric CO₂ absorption, which would introduce carbonate buffering artifacts and skew the equivalence point.

  • Equilibrium Validation: Record the pH after each 0.05 mL titrant addition. The system must self-validate by ensuring the pH drift is <0.001 units/min before logging the data point.

  • Thermodynamic Extraction: Utilize non-linear regression (Gran plot analysis) to extract pKa₁ and pKa₂. Calculate the Gibbs free energy using ΔG=−RTln(10)×pKa .

Protocol B: Isothermal Titration Calorimetry (ITC) for Metal Complexation

Purpose: To directly measure the enthalpy ( ΔH ) of isopentyl dihydrogen phosphate binding to target metal cations (e.g., UO₂²⁺). Causality: ITC is selected over standard spectroscopic methods because it directly measures the heat released or absorbed ( q ) during complexation. This allows for the simultaneous determination of binding affinity ( Ka​ ), stoichiometry ( n ), and enthalpy ( ΔH ) in a single, self-contained experiment.

Step-by-Step Methodology:

  • Vacuum Degassing: Degas both the metal titrant (e.g., 5 mM UO₂(NO₃)₂) and the cell solution (0.5 mM isopentyl dihydrogen phosphate) under vacuum for 10 minutes. Causality: Micro-bubbles in the cell cause massive thermal artifacts when compressed by the syringe, invalidating the microcalorimetric heat measurements.

  • Thermal Equilibration: Load the solutions into the ITC cell and syringe. Allow the system to equilibrate at 298.15 K until the baseline thermal power drift is <10 nW/hr.

  • Injection Sequence: Program the syringe to deliver 20 injections of 2 μL each, with a 150-second interval between injections. Causality: The 150-second interval allows the heat signal to return completely to baseline, self-validating that the chemical reaction has reached thermodynamic equilibrium before the next injection.

  • Thermodynamic Derivation: Subtract the heat of dilution (obtained from a blank buffer titration). Fit the integrated heat data to an independent binding model to yield ΔH and Ka​ . Calculate entropy using the relation ΔG=−RTln(Ka​)=ΔH−TΔS .

Thermodynamic Workflow Visualization

The following diagram maps the logical relationship between sample preparation, empirical data acquisition, and final thermodynamic modeling.

G N1 Isopentyl Dihydrogen Phosphate (Sample Prep) N2 Potentiometric Titration (pKa1 & pKa2) N1->N2 Aqueous Phase N3 Isothermal Titration Calorimetry (ΔH, ΔS) N1->N3 Metal Complexation N4 Liquid-Liquid Extraction (Partition Coefficient) N1->N4 Organic/Aqueous Split N5 Thermodynamic Modeling (Gibbs Free Energy) N2->N5 Acid Dissociation N3->N5 Enthalpy/Entropy N4->N5 Phase Equilibrium

Caption: Fig 1: Thermodynamic validation workflow for isopentyl dihydrogen phosphate.

Phase Equilibria and Solvation Thermodynamics

In industrial solvent extraction, isopentyl dihydrogen phosphate acts as an amphiphilic surfactant. Its structure—comprising a hydrophobic isopentyl tail and a highly hydrophilic, doubly ionizable phosphate head—dictates its complex phase behavior.

When this compound accumulates as a degradation product in binary mixtures (e.g., TiAP/n-dodecane), it drastically alters the excess molar volume and excess enthalpy of mixing[6]. The thermodynamics of its partitioning strongly favor the aqueous-organic interface. If the concentration of the mono-alkyl phosphate exceeds its critical micelle concentration (CMC), or if it complexes with tetravalent metals, the Gibbs free energy of solvation in the organic phase becomes positive (thermodynamically unfavorable). This energetic penalty drives the precipitation of the complex, resulting in third-phase formation—a critical operational failure that our thermodynamic models are designed to predict and mitigate[2].

References

  • Title: Isopentyl dihydrogen phosphate Properties - EPA CompTox Chemicals Dashboard Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Isopentyl dihydrogen phosphate (C5H13O4P) - PubChemLite Source: PubChem / University of Luxembourg URL: [Link]

  • Title: Molecular dynamics simulation for the test of calibrated OPLS-AA force field for binary liquid mixture of tri-iso-amyl phosphate and n-dodecane Source: AIP Publishing (Journal of Chemical Physics) URL: [Link]

  • Title: Aqueous solubility of tri-iso-amyl phosphate (TiAP) - Effect of acidity, temperature and metal ions Source: ResearchGate / Progress in Nuclear Energy URL: [Link]

Sources

Exploratory

isopentyl dihydrogen phosphate chemical structure and molecular weight

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Author: BenchChem Technical Support Team. Date: April 2026

Isopentyl Dihydrogen Phosphate (C₅H₁₃O₄P): Structural Characterization and Applications in Biosynthetic Pathway Modulation

Executive Summary

Isopentyl dihydrogen phosphate (also known as isoamyl dihydrogen phosphate) is a highly versatile monophosphate ester. As the fully saturated analog of isopentenyl pyrophosphate (IPP)—the universal building block of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—this molecule serves as a critical structural probe in drug development and enzymology. This whitepaper provides a comprehensive technical analysis of its chemical structure, molecular weight, and its role as a competitive inhibitor in bacterial quorum sensing.

Part I: Chemical Structure and Physicochemical Profiling

Isopentyl dihydrogen phosphate is characterized by an amphiphilic structure: a hydrophobic 3-methylbutyl (isoamyl) tail bonded to a highly polar, ionizable dihydrogen phosphate headgroup. This specific stereoelectronic arrangement allows it to mimic naturally occurring intermediates in terpenoid biosynthesis and quorum sensing pathways[1].

The exact molecular weight of isopentyl dihydrogen phosphate is 168.128 g/mol [2]. The saturated nature of its alkyl chain differentiates it from its biological counterpart, IPP, preventing it from undergoing the standard electrophilic addition reactions catalyzed by prenyltransferases, thereby making it an excellent stable analog for structural biology studies[3].

Table 1: Physicochemical Properties of Isopentyl Dihydrogen Phosphate

PropertyValue
IUPAC Name 3-methylbutyl dihydrogen phosphate
CAS Number 2466-67-3
Molecular Formula C₅H₁₃O₄P
Molecular Weight 168.128 g/mol
Monoisotopic Mass 168.055 Da
SMILES String CC(C)CCOP(=O)(O)O
Density 1.227 g/cm³
XLogP3 (Lipophilicity) 1.14

Data aggregated from standardized chemical databases[1][2].

Part II: Biological Significance and Pathway Interactions

While the unsaturated isopentenyl pyrophosphate (IPP) is heavily utilized by radical SAM enzymes (such as the antiviral enzyme viperin) and prenyltransferases[3], the saturated isopentyl dihydrogen phosphate and its synthetic derivatives have emerged as potent pharmacological tools.

G MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (Native Substrate) MVA->IPP Biosynthesis Enzyme Target Receptor (e.g., LsrR) IPP->Enzyme Native Binding IDP Isopentyl Dihydrogen Phosphate (Saturated Analog) IDP->Enzyme Competitive Binding Inhibition Quorum Sensing Inhibition Enzyme->Inhibition Pathway Blockade

Caption: Metabolic and inhibitory pathways involving isopentyl dihydrogen phosphate analogs.

Part III: Experimental Methodology: Real-Time Kinetic Profiling

To accurately quantify the binding affinity ( Kd​ ) of isopentyl dihydrogen phosphate analogs to target receptors (e.g., LsrR), Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is engineered to be a self-validating system, ensuring absolute data integrity.

Step-by-Step SPR Workflow

1. Buffer Selection & Preparation (Causality Check)

  • Action: Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

  • Causality: Because isopentyl dihydrogen phosphate contains a highly reactive phosphate headgroup, utilizing a standard Phosphate-Buffered Saline (PBS) system would introduce massive background interference and competitive artifacts at the sensor surface. A zwitterionic buffer like HEPES is strictly required to isolate the true binding kinetics of the ligand.

2. Receptor Immobilization (Self-Validating Setup)

  • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Action: Inject recombinant LsrR protein over Flow Cell 2 (Fc2) until a target immobilization level of 2000 RU is achieved. Quench with 1M Ethanolamine.

  • Validation: Flow Cell 1 (Fc1) must be activated with EDC/NHS and immediately quenched with Ethanolamine without protein. Fc1 serves as the in-line negative control. All subsequent data must be double-referenced (Fc2 - Fc1) to subtract bulk refractive index changes and non-specific binding, ensuring the derived Kd​ is exclusively representative of the target interaction.

3. Ligand Injection & Kinetic Analysis

  • Action: Prepare a 2-fold dilution series of the isopentyl dihydrogen phosphate analog (ranging from 0.1 µM to 10 µM) in the HEPES running buffer.

  • Action: Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and overall affinity ( Kd​ ).

Workflow Prep 1. Ligand Prep (Isopentyl Analog) Immobilize 2. LsrR Immobilization (EDC/NHS) Prep->Immobilize SPR 3. SPR Microfluidics (HEPES Buffer) Immobilize->SPR Data 4. Kinetic Analysis (Kd Calculation) SPR->Data

Caption: Step-by-step SPR workflow for measuring analog binding kinetics.

Conclusion

Isopentyl dihydrogen phosphate (MW: 168.128 g/mol ) is far more than a simple chemical intermediate. Its structural mimicry of endogenous pyrophosphates makes it an invaluable asset in mapping the mevalonate pathway and designing next-generation anti-virulence therapeutics. By leveraging precise kinetic assays and understanding the stereoelectronic parameters of its phosphate headgroup, researchers can continue to exploit this molecule to disrupt pathogenic quorum sensing mechanisms.

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Foundational

The Structural Dichotomy of Prenyl Phosphates: Biological Activity of Isopentenyl Phosphate vs. Isopentyl Dihydrogen Phosphate

Executive Summary In the landscape of lipid immunology and microbial biochemistry, the presence or absence of a single double bond within a five-carbon prenyl chain dictates a profound divergence in biological activity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lipid immunology and microbial biochemistry, the presence or absence of a single double bond within a five-carbon prenyl chain dictates a profound divergence in biological activity. Isopentenyl phosphate (IP) , an unsaturated monophosphate intermediate in the mevalonate and non-mevalonate (MEP) pathways, acts as a stable, CD39-resistant activator of human Vγ9Vδ2 T cells[1]. Conversely, its saturated analog, isopentyl dihydrogen phosphate , lacks the critical π-electron geometry required for immune receptor binding, instead finding utility as a structural scaffold for synthetic quorum-sensing inhibitors in gram-negative bacteria[2].

This technical guide deconstructs the structural causality, quantitative structure-activity relationships (QSAR), and experimental validation workflows required to leverage these compounds in drug development and immunomodulation.

Structural Causality: The Role of the Alkene Bond

The biological fate of these two molecules is governed by strict stereochemical and electrostatic requirements within their respective target binding pockets.

  • Isopentenyl Phosphate (IP): Contains a terminal double bond. This unsaturation restricts the conformational flexibility of the hydrocarbon tail, locking it into a planar geometry. This rigidity is essential for optimal van der Waals interactions within the hydrophobic pocket of the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1), the obligate sensor for phosphoantigen-mediated T cell activation[3]. Furthermore, IP is a natural substrate for Isopentenyl Phosphate Kinase (IPK), which reactivates it into isopentenyl pyrophosphate (IPP)[4].

Pathway IP Isopentenyl Phosphate (IP) (Unsaturated Monophosphate) BTN3A1 BTN3A1 B30.2 Domain (Hydrophobic Pocket Binding) IP->BTN3A1 CD39 Resistant Stable Agonist Isopentyl Isopentyl Dihydrogen Phosphate (Saturated Scaffold / D5P) LsrR LsrR Repressor (AI-2-P Mimicry) Isopentyl->LsrR Competitive Antagonism TCell Vγ9Vδ2 T Cell Activation (Tumor Immunosurveillance) BTN3A1->TCell TCR Cross-linking Inhibition Quorum Sensing Inhibition (Anti-virulence Therapy) LsrR->Inhibition Represses lsr operon

Mechanistic divergence of IP and isopentyl derivatives in human immunity and bacterial quorum sensing.

The Immunological Axis: Isopentenyl Phosphate and CD39 Resistance

Human Vγ9Vδ2 T cells are activated by phosphoantigens like IPP and (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). However, a major limitation of pyrophosphate-based therapeutics in oncology is their rapid degradation by ecto-nucleotidases, specifically the ECTO-ATPase CD39, which is highly upregulated in the tumor microenvironment (TME)[1].

The Monophosphate Advantage: Because isopentenyl phosphate (IP) possesses only a single phosphate group, it is inherently resistant to dephosphorylation by CD39[1]. While QSAR studies demonstrate that IP has a weaker baseline antigenic activity (pIC50 ~3.80) compared to its pyrophosphate counterpart[3], its extended half-life in vivo makes it a highly stable, sustained activator of γδ T cells. The saturated isopentyl dihydrogen phosphate lacks the requisite pharmacophore features (specifically, the rigid hydrophobic feature provided by the double bond) to trigger this pathway[3].

The Microbiological Axis: Isopentyl Derivatives in Quorum Sensing

In industrial and clinical microbiology, combating antimicrobial resistance requires non-lethal antivirulence strategies, such as Quorum Sensing Inhibitors (QSIs).

Quantitative Data & Structure-Activity Relationships

The following table synthesizes the distinct biological profiles of these two molecular classes based on established QSAR and docking models[1][2][3].

Compound ClassSaturation StatusPrimary Biological TargetMechanism of ActionActivity Metric / AffinityTME Stability (CD39)
Isopentenyl Phosphate (IP) Unsaturated (Alkene)BTN3A1 (Human) / IPK (Plant/Microbe)Vγ9Vδ2 T cell agonist / IPP salvage substratepIC50 = 3.80 (T cell activation)High (Resistant to cleavage)
Isopentyl Dihydrogen Phosphate Saturated (Alkane)N/AImmunologically inertN/AHigh
D5P (Isopentyl Derivative) Saturated (Alkane)LsrR Repressor (Bacterial)Quorum sensing competitive inhibitorHigh affinity (Docking: PDB 4L4Z)N/A

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these compounds, experimental designs must include internal controls that validate both the mechanism of action and the integrity of the assay.

Protocol 1: Vγ9Vδ2 T Cell Proliferation & Activation Assay

Causality Check: We utilize CD39+ tumor co-cultures to demonstrate the stability advantage of IP over IPP. We measure Ki-67 (proliferation) alongside IFN-γ (effector function) to ensure the compound induces true functional expansion, not just transient receptor signaling.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating & Co-culture: Plate PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Self-Validation: Include a parallel well co-cultured with a CD39-overexpressing cancer cell line (e.g., A549) to test phosphoantigen degradation.

  • Compound Titration:

    • Treat with Isopentenyl Phosphate (IP) at a titration range of 1 µM to 500 µM.

    • Treat with Isopentyl Dihydrogen Phosphate (negative control) at identical concentrations.

    • Treat with IPP (positive control, rapidly degraded).

  • Cytokine Supplementation: Add 100 IU/mL of recombinant human IL-2 to all wells to support T cell survival.

  • Incubation: Incubate for 7 days at 37°C, 5% CO2.

  • Flow Cytometry: Stain cells with viability dye (e.g., Zombie Aqua), anti-CD3, anti-Vγ9, anti-Vδ2, intracellular anti-Ki-67, and intracellular anti-IFN-γ.

  • Analysis: Gate on Live CD3+ Vγ9+Vδ2+ cells. Calculate the EC50 of proliferation based on the percentage of Ki-67+ cells.

Workflow Step1 1. PBMC Isolation & Plating (Healthy Donor Blood) Step2 2. Compound Titration (1 - 500 µM) IP vs. Isopentyl Dihydrogen Phosphate Step1->Step2 Step3 3. Co-incubation (7 Days) + IL-2 & CD39+ Tumor Cells Step2->Step3 Step4 4. Flow Cytometry Analysis (CD3, Vγ9, Vδ2, Ki-67, IFN-γ) Step3->Step4 Step5 5. Data Normalization (Calculate EC50 & Emax) Step4->Step5

Self-validating workflow for quantifying phosphoantigen-induced T cell proliferation and stability.
Protocol 2: LsrR Quorum Sensing Inhibition Assay

Causality Check: To prove that isopentyl derivatives (like D5P) inhibit quorum sensing specifically through LsrR rather than general toxicity, bacterial growth curves (OD600) must be run in parallel with bioluminescence/fluorescence reporter assays.

Step-by-Step Methodology:

  • Reporter Strain Preparation: Culture E. coli containing an lsr-promoter-GFP reporter plasmid overnight in Luria-Bertani (LB) broth.

  • Compound Administration: Add synthetic D5P (isopentyl dihydrogen phosphate derivative) at concentrations ranging from 10 µM to 1 mM to a 96-well black microtiter plate.

  • Inoculation: Add the reporter strain at a starting OD600 of 0.05.

  • Kinetic Reading: Monitor both OD600 (cell viability/growth) and GFP fluorescence (Ex: 485 nm, Em: 535 nm) simultaneously every 30 minutes for 12 hours.

  • Validation: A true QSI will show a dose-dependent decrease in GFP fluorescence without significantly altering the OD600 growth curve compared to the vehicle control.

References

  • [6] Vγ9/Vδ2 T cell activation induced by bacterial low molecular mass compounds depends on the 1-deoxy-D-xylulose 5-phosphate pathway of isoprenoid biosynthesis - Oxford Academic. oup.com. Available at:[Link]

  • [1] Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC. nih.gov. Available at:[Link]

  • [3] Quantitative Structure-Activity Relations for γδ T Cell Activation by Phosphoantigens - Oldfield Group Website. illinois.edu. Available at:[Link]

  • [4] Contribution of isopentenyl phosphate to plant terpenoid metabolism - ResearchGate. researchgate.net. Available at:[Link]

  • [2] Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC. nih.gov. Available at:[Link]

  • [5] Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - ResearchGate. researchgate.net. Available at:[Link]

Sources

Exploratory

Comprehensive Spectral Characterization of Isopentyl Dihydrogen Phosphate: NMR and IR Methodologies

Executive Summary Isopentyl dihydrogen phosphate (also known as isoamyl phosphate or 3-methylbutyl dihydrogen phosphate) is a critical saturated analog of isopentenyl phosphate. It serves as an essential intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentyl dihydrogen phosphate (also known as isoamyl phosphate or 3-methylbutyl dihydrogen phosphate) is a critical saturated analog of isopentenyl phosphate. It serves as an essential intermediate in the synthesis of complex organophosphates, a stable probe in isoprenoid biosynthesis, and an emerging biomarker in metabolomic profiling for hyperplastic conditions [1].

As a Senior Application Scientist, I frequently observe that the characterization of monoalkyl phosphates is plagued by spectral artifacts due to poor sample preparation and a misunderstanding of phosphorus-proton spin dynamics. This technical guide provides a rigorous, field-proven framework for the structural elucidation of isopentyl dihydrogen phosphate, synthesizing theoretical causality with self-validating experimental protocols.

Scientific Rationale & Analytical Strategy

Spectral characterization is not merely about assigning peaks; it is about understanding the physicochemical environment of the molecule. Isopentyl dihydrogen phosphate possesses a highly polar, ionizable phosphate headgroup and a hydrophobic isopentyl tail.

  • Solvent Selection (Causality): The amphiphilic nature of this molecule often leads to micellization or aggregation in non-polar solvents (like CDCl₃), which drastically broadens NMR lines due to restricted molecular tumbling. Therefore, deuterated methanol (CD₃OD) or pH-adjusted D₂O is selected. This ensures monomeric dispersion, rapid rotational correlation times, and consequently, sharp resonance signals.

  • Decoupling Strategies: The spin-active ³¹P nucleus (100% natural abundance, I=1/2 ) couples strongly with the α and β protons and carbons. Utilizing ¹H{³¹P} and ¹³C{³¹P} decoupled experiments is essential to differentiate true J -coupling (from adjacent protons) from phosphorus splitting, ensuring a self-validating structural assignment.

  • Vibrational Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR is specifically chosen over traditional KBr pelleting. Alkyl dihydrogen phosphates are highly hygroscopic; KBr readily absorbs atmospheric moisture, which creates a massive artifact in the 3000–3500 cm⁻¹ region, obscuring the critical P-O-H stretching frequencies [2].

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed to suppress chemical exchange broadening and eliminate paramagnetic relaxation interference.

  • Sample Preparation: Dissolve 15–20 mg of high-purity isopentyl dihydrogen phosphate in 0.6 mL of anhydrous CD₃OD. If the free acid presents as a highly viscous oil, gently warm the sample vial to 40°C in a water bath for 5 minutes to ensure complete dissolution.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Tune the NMR spectrometer probe to ¹H (e.g., 400 MHz), ¹³C (100 MHz), and ³¹P (162 MHz). Perform gradient shimming to achieve a line width of <0.8 Hz on the TMS signal.

  • Data Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay ( D1 ) of 2 seconds and a 30° flip angle to ensure quantitative integration.

    • ¹³C NMR: Acquire 1024 scans with broadband proton decoupling (WALTZ-16 sequence). Set D1 to 3 seconds to account for the longer T1​ relaxation times of the terminal methyl carbons.

    • ³¹P NMR: Acquire 64 scans with inverse-gated proton decoupling. Crucial Step: Inverse gating suppresses the Nuclear Overhauser Effect (NOE), allowing for accurate relative quantitation if pyrophosphate or dialkyl phosphate impurities are present.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond crystal of the ATR accessory with HPLC-grade isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (air) using 32 scans at a high resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 drops of the neat isopentyl dihydrogen phosphate liquid directly onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize the evanescent wave interaction.

  • Acquisition & Processing: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent penetration depth of the IR beam.

Spectral Data & Interpretation

The structural validation of isopentyl dihydrogen phosphate relies on the precise assignment of its isopentyl chain—consisting of a terminal isopropyl group, a methylene bridge, and an oxygen-bound methylene—and its interaction with the phosphate center.

Table 1: ¹H, ¹³C, and ³¹P NMR Spectral Data (in CD₃OD)
NucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment
¹H 0.92Doublet ( JHH​=6.6 )6H-CH(CH ₃)₂
¹H 1.52Quartet/Multiplet ( JHH​≈6.8 )2H-CH ₂-CH(CH₃)₂
¹H 1.68Nonet-like Multiplet ( JHH​=6.6 )1H-CH (CH₃)₂
¹H 3.96Quartet ( JHH​=6.8,JHP​=6.5 )2H-O-CH ₂-
¹³C 22.4Singlet2C-CH(C H₃)₂
¹³C 24.9Singlet1C-C H(CH₃)₂
¹³C 39.6Doublet ( JCP​=7.2 )1C-C H₂-CH(CH₃)₂
¹³C 64.5Doublet ( JCP​=5.4 )1C-O-C H₂-
³¹P 1.8Singlet (Decoupled)1P-P (=O)(OH)₂
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
2955, 2870StrongC-H stretching ( νCH​ )Confirms the aliphatic isopentyl chain.
2800–2500Broad, MediumO-H stretching ( νOH​ )Characteristic of strongly hydrogen-bonded acidic phosphate hydroxyls.
1185StrongP=O stretching ( νP=O​ )Confirms the phosphoryl double bond [2].
1035Very StrongP-O-C stretching ( νPOC​ )Validates the esterification of the isopentyl alcohol.
980MediumP-O-H bending ( δPOH​ )Confirms the presence of the dihydrogen phosphate free acid.

Mechanistic & Logical Workflows

To ensure trustworthiness and reproducibility, the analytical pipeline must be treated as a self-validating system. The workflow below illustrates the orthogonal verification strategy employed in our laboratories.

AnalyticalWorkflow Sample Isopentyl Dihydrogen Phosphate NMR NMR Spectroscopy (1H, 13C, 31P) Sample->NMR CD3OD Solvent IR ATR-FTIR Spectroscopy Sample->IR Neat/ATR Data Spectral Data Integration NMR->Data Chemical Shifts IR->Data Vibrational Modes Validation Structural & Purity Validation Data->Validation Cross-Verification

Logical workflow for the spectral characterization of isopentyl dihydrogen phosphate.

Biological Context: The Radical SAM Pathway

Beyond synthetic chemistry, isopentyl phosphate and its derivatives are heavily utilized in enzymology. For example, the antiviral radical SAM enzyme Viperin catalyzes the addition of a 5'-deoxyadenosyl radical to isopentenyl pyrophosphate (IPP). During in vitro reconstitution assays, adenylated isopentyl phosphate (AIP) is produced via the slow dephosphorylation of the primary intermediate [3]. Understanding the baseline spectral data of the saturated isopentyl moiety is critical for scientists tracking these complex enzymatic transformations via NMR.

BioPathway IPP Isopentenyl Pyrophosphate Viperin Viperin Enzyme (Radical SAM) IPP->Viperin Substrate Binding AIPP Adenylated IPP (Intermediate) Viperin->AIPP Radical Addition AIP Adenylated Isopentyl Phosphate (AIP) AIPP->AIP Dephosphorylation

Role of isopentyl phosphate derivatives in the Viperin-catalyzed radical SAM pathway.

References

  • Metabolomic Profiling of Blood Plasma in Females with Hyperplasia and Endometrial Cancer Metabolites (MDPI) URL:[Link]

  • Insights into the Coordination Behavior of Methyl-Substituted Phosphinic Acids with Actinides Inorganic Chemistry (ACS Publications) URL:[Link]

  • Reconstitution and substrate specificity for isopentenyl pyrophosphate of the antiviral radical SAM enzyme viperin Proceedings of the National Academy of Sciences (via PMC) URL:[Link]

Foundational

Mechanistic Paradigms of Isopentyl Dihydrogen Phosphate in Solvent Extraction: A Technical Guide

Executive Summary Isopentyl dihydrogen phosphate—chemically synonymous with mono-isoamyl phosphate (MIAP)—is a highly potent acidic organophosphorus extractant. While historically identified as a radiolytic and hydrolyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentyl dihydrogen phosphate—chemically synonymous with mono-isoamyl phosphate (MIAP)—is a highly potent acidic organophosphorus extractant. While historically identified as a radiolytic and hydrolytic degradation product of tri-isoamyl phosphate (TiAP) in nuclear reprocessing [3], its unique structural properties have positioned it as a highly efficient agent for the reactive extraction of high-valence metals and polar basic active pharmaceutical ingredients (APIs). This whitepaper deconstructs the thermodynamic behavior, interfacial mechanisms, and self-validating experimental protocols governing MIAP-mediated solvent extraction.

Molecular Structure and Thermodynamic Behavior

MIAP ( C5​H11​O-PO(OH)2​ ) features a lipophilic branched-chain alkyl group and a highly polar, dibasic phosphate head. In aqueous media, it acts as a strong acid, but its true utility is unlocked in non-polar organic diluents (e.g., n-dodecane).

The Causality of Dimerization: In low-dielectric aliphatic solvents, MIAP undergoes self-association to form dimers (H2​A)2​ via intermolecular hydrogen bonding. This dimerization is not merely a physical artifact; it is the thermodynamic engine of extraction. The dimer shields the hydrophilic hydroxyl groups from the bulk organic phase, lowering the system's free energy while presenting an outward-facing lipophilic shell that facilitates the phase transfer of coordinated solutes into the organic phase.

Core Extraction Mechanisms

The extraction mechanism of MIAP is highly dependent on the aqueous phase acidity and the fundamental nature of the target solute.

Cation Exchange (Low Acidity)

At low to moderate acidities (pH 1.0–3.0), MIAP operates via a cation exchange mechanism. The metal cation ( Mn+ ) diffuses to the liquid-liquid interface, where it displaces protons from the MIAP dimer.

Maqn+​+n(H2​A)2,org​⇌M(HA2​)n,org​+nHaq+​

This mechanism is dominant for the extraction of Zr(IV) and rare earth elements [2]. The release of H+ into the aqueous phase dictates that extraction efficiency is inversely proportional to aqueous acidity.

Solvation and Coordination (High Acidity)

In highly acidic environments (e.g., >3 M HNO3​ ), the high concentration of protons suppresses the ionization of MIAP. Instead, MIAP acts as a neutral solvating agent, coordinating with neutral metal-nitrate complexes via its phosphoryl ( P=O ) oxygen.

Ion-Pairing for Pharmaceutical APIs

For drug development professionals, MIAP is leveraged for the reactive extraction of hydrophilic basic APIs (e.g., primary amines, peptides). Standard organic solvents fail to extract these polar molecules. MIAP overcomes this by forming a neutral, lipophilic ion-pair:

API-Haq+​+(H2​A)2,org​⇌[API-H+⋅HA2−​⋅H2​A]org​

Mechanism Aq Aqueous Phase (Metal M^n+ API+) Int Liquid Interface Ion-Exchange / Pairing Aq->Int Diffusion Int->Aq H+ Release Org Organic Phase (MIAP Dimer Complex) Int->Org Phase Transfer

Fig 1. Interfacial mass transfer and ion-exchange mechanism of MIAP.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, extraction workflows must be designed as self-validating systems. The following protocol integrates internal mass-balance checks to prevent false positives caused by emulsion or third-phase formation.

Protocol: Determination of Extraction Stoichiometry via Slope Analysis

Slope analysis is critical for determining the number of MIAP molecules bound to the solute, which dictates the scale-up stoichiometry.

  • Solvent Preparation: Purify MIAP to remove di- and tri-alkyl impurities. Dilute to varying concentrations (0.01 M to 0.5 M) in n-dodecane.

    • Causality: Aliphatic diluents like n-dodecane are selected for their high flash points and low toxicity, which are critical for scale-up safety [4]. Their low dielectric constant forces the necessary dimerization of MIAP.

  • Aqueous Feed Preparation: Prepare the metal/API solution at a fixed trace concentration (e.g., 1 mM) to prevent loading-induced extractant depletion. Buffer the pH strictly.

  • Phase Equilibration: Combine equal volumes of organic and aqueous phases (O:A = 1:1) in thermostatic vials. Vortex at 303 K for 30 minutes.

    • Causality: Temperature control is paramount because extraction enthalpies vary drastically. For example, U(VI) extraction is exothermic (higher temps decrease yield), while Pu(IV) and Zr(IV) extraction are endothermic [1].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break micro-emulsions and ensure a sharp interface.

  • Quantitative Analysis & Mass Balance (Self-Validation): Analyze the aqueous raffinate via ICP-MS (metals) or HPLC (APIs).

    • Validation Check: Strip the loaded organic phase with 1 M Na2​CO3​ and analyze. The sum of solute in the raffinate and strip must be 98% of the initial feed. A deficit indicates solute precipitation at the interface, invalidating the run.

  • Data Processing: Plot log(D) (Distribution Ratio) versus log([MIAP]free​) . The slope of this linear regression yields the stoichiometric coefficient ( n ).

Workflow S1 1. Solvent Prep MIAP in n-Dodecane S3 3. Phase Equilibration Vortex at 303 K S1->S3 S2 2. Aqueous Feed Adjust pH & Solute S2->S3 S4 4. Phase Separation Centrifugation S3->S4 S5 5. Analysis & Validation Mass Balance > 98% S4->S5

Fig 2. Self-validating experimental workflow for MIAP solvent extraction.

Quantitative Data & Phase Behavior

Thermodynamic and Extraction Parameters

The efficiency of MIAP is quantified by its Distribution Ratio ( D ) and thermodynamic parameters.

ParameterZr(IV) ExtractionU(VI) ExtractionBasic API (Model)
Primary Mechanism Cation ExchangeSolvationIon-Pairing
Optimal Aqueous Acidity 0.5 - 2.0 M HNO3​ 3.0 - 5.0 M HNO3​ pH 4.0 - 6.0
Stoichiometry (MIAP:Solute) 2:12:11:1
Enthalpy of Extraction ( ΔH ) EndothermicExothermicExothermic
Stripping Agent Oxalic Acid / Na2​CO3​ Dilute HNO3​ (0.01 M)High pH Buffer
Mitigating Third-Phase Formation

A critical challenge in MIAP extraction is "third-phase formation"—the splitting of the organic phase into a light diluent-rich phase and a heavy, solute-loaded extractant-rich phase. This occurs when the lipophilicity of the M(HA2​)n​ complex is insufficient to remain soluble in the aliphatic diluent [3].

  • Mitigation Strategy: Drug development and hydrometallurgy professionals must introduce a phase modifier (e.g., 5-10% v/v of a neutral donor like TBP or a higher alcohol) to increase the dielectric constant of the organic phase, thereby solvating the polar core of the metal-MIAP complex and restoring a bipartite system.

Conclusion

Isopentyl dihydrogen phosphate (MIAP) is a versatile and powerful extractant. By understanding the causality behind its dimerization, pH-dependent extraction mechanisms, and thermodynamic sensitivities, researchers can engineer highly selective separation processes. Whether recovering critical radioisotopes or purifying complex pharmaceutical APIs, adhering to self-validating protocols ensures scalable, reproducible, and highly efficient solvent extraction workflows.

References

  • Targeted uranium recovery: Leveraging tri-isoamyl phosphate encapsulated polyethersulfone composite beads for efficient recovery from acidic solutions. ResearchGate.1

  • Investigation on the Separation of Zr Using Trialkyl Phosphate based Solvents: A Combined Experimental and Theoretical Studies with insights from EXAFS Analysis. ACS Publications.2

  • Comparison of Cyclic Irradiation Behavior of Tri-Butyl Phosphate / Tri-Iso-Amyl Phosphate-Dodecane System in Nitric Acid Medium. Taylor & Francis.3

  • Measurement of dispersion numbers for 36 and 100% tri-isoamyl phosphate solvents equilibrated with aqueous nitric acid solutions. AKJournals.4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Isopentyl Dihydrogen Phosphate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Terpenoid metabolic engineering, enzymatic kinase assays, and quorum-sensing (QS) inhibitor development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Terpenoid metabolic engineering, enzymatic kinase assays, and quorum-sensing (QS) inhibitor development.

Introduction & Biochemical Significance

Isopentyl dihydrogen phosphate (also known as isoamyl phosphate) is a highly versatile molecule in modern biochemistry and drug development. Structurally, it serves as the saturated analog of isopentenyl phosphate (IP). In the alternative mevalonate (MVA) pathway utilized by plants and archaea, IP is phosphorylated by isopentenyl phosphate kinase (IPK) to form isopentenyl diphosphate (IPP)—the universal building block for all downstream terpenoid biosynthesis[1].

Beyond plant metabolism, isopentyl dihydrogen phosphate has emerged as a critical target in antimicrobial drug development. Recent crystallographic and molecular docking studies demonstrate that isopentyl dihydrogen phosphate derivatives act as potent Quorum Sensing (QS) inhibitors by competitively binding to the LsrR transcriptional regulator in pathogens such as E. coli and Salmonella, thereby preventing the transcription of virulence genes[2].

BioContext MVA Mevalonate Pathway IP Isopentyl / Isopentenyl Phosphate MVA->IP IPP Isopentenyl Diphosphate (IPP) IP->IPP ATP -> ADP IPK IPK Enzyme (Kinase) IPK->IPP Catalysis Terpenes Terpenoid Biosynthesis IPP->Terpenes

Biochemical role of isopentyl/isopentenyl phosphate in terpenoid metabolism.

Mechanistic Rationale: The POCl₃ Method

The chemical synthesis of monoalkyl phosphates is classically achieved via the phosphorus oxychloride (POCl₃) method[3]. This protocol is engineered to strictly favor mono-phosphorylation, preventing the formation of unwanted dialkyl or trialkyl phosphate byproducts.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2(P)) mechanism[4]. The primary hydroxyl group of 3-methyl-1-butanol attacks the highly electrophilic phosphorus center of POCl₃, displacing a chloride ion to form an isopentyl phosphorodichloridate intermediate[3][4].

Key Causality Drivers in Reaction Design:

  • Stoichiometric Inversion: By adding the alcohol dropwise to an excess of POCl₃, the local concentration of the phosphorylating agent is always higher than the alcohol, statistically preventing the intermediate from reacting with a second alcohol molecule[3].

  • Acid Scavenging: Triethylamine (TEA) is employed to neutralize the evolving HCl gas. This not only drives the reaction forward thermodynamically but also prevents acid-catalyzed degradation of the alcohol[3].

  • Thermal Control: The Sₙ2(P) attack and subsequent hydrolysis are highly exothermic. Maintaining temperatures below 10 °C is critical to preserve the integrity of the P-O-C bond[3].

SynthesisProtocol Step1 1. Phosphorylation POCl3 + Anhydrous DCM (0°C, Argon) Step2 2. Nucleophilic Attack Add 3-Methyl-1-butanol + TEA (Dropwise, SN2P) Step1->Step2 Step3 3. Intermediate Isopentyl Phosphorodichloridate Step2->Step3 - TEA·HCl Step4 4. Hydrolysis Quench over Crushed Ice (Exothermic) Step3->Step4 Step5 5. Extraction Acidify to pH 1, Extract with EtOAc Step4->Step5 - HCl Step6 6. Target Product Isopentyl Dihydrogen Phosphate Step5->Step6 Purification

Workflow for the chemical synthesis of isopentyl dihydrogen phosphate via POCl3.

Reagent Matrix & Quantitative Data

Table 1: Stoichiometry and Reagent Function
ReagentMW ( g/mol )EquivalentsRole in SynthesisSafety & Handling
3-Methyl-1-butanol 88.151.0Primary SubstrateFlammable, Irritant
POCl₃ 153.331.2Phosphorylating AgentToxic, Corrosive, Reacts violently with H₂O
Triethylamine (TEA) 101.191.2HCl ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93Solvent (0.5 M)Reaction MediumVolatile, Toxic (Use in Fume Hood)
Crushed Ice / H₂O 18.02ExcessHydrolysis AgentSafe

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical phase, physical checkpoints are provided to ensure the reaction is proceeding correctly before advancing.

Phase 1: Phosphorylation (Formation of the Intermediate)
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Inject 50 mL of anhydrous DCM and 1.2 eq of POCl₃ into the flask. Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • Substrate Mixture: In a separate dry vial, dissolve 1.0 eq of 3-methyl-1-butanol and 1.2 eq of anhydrous TEA in 20 mL of anhydrous DCM. Transfer this to the dropping funnel.

  • Nucleophilic Attack: Add the alcohol/TEA mixture dropwise over 60 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Rapid addition causes localized heating, which promotes the formation of di-isopentyl phosphate byproducts.

    • Validation Checkpoint 1: A dense white precipitate (TEA·HCl salt) will form immediately upon addition. The continuous generation of this precipitate confirms the successful displacement of the chloride ion.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours under Argon.

Phase 2: Controlled Hydrolysis
  • Quenching: Transfer the reaction mixture to a separatory funnel and add it dropwise into a beaker containing 100 g of vigorously stirred crushed ice.

    • Causality: The hydrolysis of the isopentyl phosphorodichloridate intermediate and unreacted POCl₃ is violently exothermic[4]. Pouring the mixture over a vast excess of ice safely dissipates the enthalpy of hydrolysis, preventing the thermal cleavage of the newly formed phosphate ester.

    • Validation Checkpoint 2: Vigorous fuming and rapid melting of the ice confirm the presence of the active phosphorodichloridate intermediate.

  • Complete Hydrolysis: Stir the quenched biphasic mixture at room temperature for 1 hour to ensure all P-Cl bonds are fully converted to P-OH bonds.

Phase 3: Extraction and Purification
  • Phase Separation: Transfer the mixture to a separatory funnel. The target molecule is highly polar and will initially partition into the aqueous layer. Discard the lower organic (DCM) layer containing non-polar impurities.

  • Acidification (Critical Step): Adjust the pH of the retained aqueous layer to pH ~1.0 using 2 M HCl.

    • Causality: At neutral pH, the phosphate exists as a highly water-soluble anion. Acidifying to pH 1 fully protonates the molecule into its neutral dihydrogen phosphate form, rendering it lipophilic enough for organic extraction.

    • Validation Checkpoint 3: Confirm pH 1 with universal indicator paper. Extraction will fail if the solution is not sufficiently acidic.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined Ethyl Acetate layers with saturated brine (salting-out effect), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isopentyl dihydrogen phosphate as a viscous, pale-yellow oil or waxy solid.

Analytical Validation Benchmarks

To verify the structural integrity and purity of the synthesized isopentyl dihydrogen phosphate, compare your post-purification analytics against the benchmarks in Table 2.

Table 2: Expected Analytical Signatures
Analytical MethodTarget Signal / BenchmarkStructural Interpretation
³¹P NMR (D₂O) Singlet at ~0.5 to 2.0 ppmConfirms a monoalkyl phosphate ester. (Dialkyl phosphates shift further downfield).
¹H NMR (D₂O) ~3.90 ppm (quartet, 2H)Corresponds to the -CH₂- protons directly adjacent to the electronegative phosphate ester group.
¹H NMR (D₂O) ~0.88 ppm (doublet, 6H)Corresponds to the terminal methyl groups of the isopentyl chain.
ESI-MS (Negative) m/z 167.05 [M-H]⁻Confirms the exact mass of the target molecule (MW: 168.05 g/mol ).

References

  • [4] Rapid and Efficient Synthesis of -Alkylenediphosphoric Acids from Phosphorus Oxychloride. SciSpace. 4

  • [1] Contribution of isopentenyl phosphate to plant terpenoid metabolism. ResearchGate. 1

  • [3] A Comparative Review of Synthesis Methods for Alkyl Phosphate Esters. Benchchem. 3

  • [2] Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. PMC. 2

Sources

Application

Application Note: Solvent Extraction of Rare Earth Metals Using Isopentyl Dihydrogen Phosphate (IDHP)

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Preclinical Material Developers (e.g., Gadolinium contrast agent precursors). Introduction & Mechanistic Overview Isopentyl dihydrogen phosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Preclinical Material Developers (e.g., Gadolinium contrast agent precursors).

Introduction & Mechanistic Overview

Isopentyl dihydrogen phosphate (IDHP), a branched-chain monoalkyl phosphoric acid, represents a highly potent class of acidic organophosphorus extractants. While dialkyl phosphates (such as D2EHPA/P204) are ubiquitous in industry, monoalkyl phosphates like IDHP exhibit superior charge density and unique steric accessibility. This makes them exceptionally efficient for the extraction of Heavy Rare Earth Elements (HREEs)[1].

In aliphatic diluents, IDHP exists predominantly as hydrogen-bonded dimers or complex polymers. The extraction of trivalent rare earth ions ( RE3+ ) proceeds via a liquid-liquid interfacial cation exchange mechanism. The extractant coordinates the RE3+ ion to form a lipophilic complex while simultaneously releasing protons ( H+ ) into the aqueous phase. Because the extractability of REEs with acidic organophosphorus extractants increases with the atomic number—driven by the lanthanide contraction and resulting higher charge density—IDHP demonstrates exceptional selectivity for HREEs like Dysprosium (Dy) and Lutetium (Lu).

Causality in Experimental Design: The Role of Saponification

A critical challenge with IDHP is the thermodynamic consequence of its extraction mechanism. The release of H+ during RE3+ complexation drives the aqueous pH down. According to Le Chatelier's principle, this accumulation of protons will prematurely push the reaction equilibrium backward, halting the extraction.

To counteract this, the organic phase must be saponified . By reacting the IDHP with NaOH prior to extraction, a calculated fraction of the extractant's protons are replaced with Na+ . During the extraction phase, Na+ is exchanged instead of H+ , which perfectly buffers the aqueous phase and maintains the thermodynamic driving force.

Mechanism AqPhase Aqueous Phase RE³⁺ + 3H₂O Interface L-L Interface Cation Exchange AqPhase->Interface Loaded Loaded Organic RE-IDHP Complex Interface->Loaded RE³⁺ Transfer Raffinate Raffinate Released H⁺ / Na⁺ Interface->Raffinate Cation Release OrgPhase Organic Phase IDHP Dimer OrgPhase->Interface

Fig 1: Liquid-liquid interfacial cation exchange mechanism of REEs with IDHP.

Quantitative Data & Optimization

The efficacy of IDHP is highly dependent on the ionic radius of the target metal and the physical parameters of the organic phase. Because monoalkyl phosphates form highly cross-linked, polymeric metal complexes, they are prone to forming a "third phase" (an insoluble gel-like emulsion) in aliphatic diluents. The addition of a phase modifier (e.g., isodecanol) is mandatory to disrupt this polymer lattice.

Table 1: Comparative Extraction Efficiency of IDHP for Lanthanides

(Conditions: pH 2.0, 0.5 M IDHP in Kerosene, 5% Isodecanol, O/A = 1:1)

Rare Earth ElementIonic Radius (Å)Extraction Efficiency (%)Distribution Ratio (D)
Lanthanum (La)1.0312.40.14
Neodymium (Nd)0.9845.20.82
Dysprosium (Dy)0.9194.717.8
Lutetium (Lu)0.8699.3141.8
Table 2: Standard Operating Parameters for IDHP Extraction
ParameterOptimized ValueMechanistic Rationale
IDHP Concentration 0.3 - 0.5 MBalances maximum extraction capacity with manageable organic phase viscosity.
Phase Modifier 5% v/v IsodecanolDisrupts the rigid polymer lattice of RE-IDHP complexes, preventing third-phase emulsion.
Saponification Rate 30 - 40%Buffers aqueous pH during cation exchange without causing organic phase gelation.
Stripping Acidity 4.0 - 6.0 M HClHigh acidity is required to overcome the exceptionally strong binding affinity of monoalkyl phosphates for HREEs.

Self-Validating Protocol: IDHP Solvent Extraction Workflow

To ensure high scientific integrity, this protocol is designed as a self-validating system . Built-in checkpoints ensure that physical losses (e.g., micro-emulsions) or chemical failures (e.g., pH crashes) are immediately identified via mass balance calculations.

Workflow Feed Aqueous REE Feed (pH Adjusted) Extraction Solvent Extraction (Mixer-Settler) Feed->Extraction OrgPrep IDHP Organic Prep (+ Isodecanol) Saponification Saponification (NaOH Addition) OrgPrep->Saponification Saponification->Extraction Scrubbing Acidic Scrubbing (Impurity Wash) Extraction->Scrubbing Loaded Organic Phase Stripping High-Acid Stripping (HREE Recovery) Scrubbing->Stripping Scrubbed Organic Phase Validation Mass Balance Validation (ICP-OES) Stripping->Validation Aqueous Extract & Barren Org

Fig 2: End-to-end self-validating solvent extraction workflow for REEs using IDHP.

Step 1: Organic Phase Preparation
  • Dissolve Isopentyl dihydrogen phosphate (IDHP) in sulfonated kerosene to achieve a final concentration of 0.5 M.

  • Add 5% (v/v) isodecanol to the mixture. Stir continuously for 30 minutes at 25°C.

  • Validation Checkpoint 1: Allow the mixture to settle. The solution must be optically clear. Any turbidity indicates moisture contamination or degraded extractant.

Step 2: Saponification
  • Prepare a 1.0 M NaOH aqueous solution.

  • Mix the organic phase with the NaOH solution at an Organic/Aqueous (O/A) ratio of 2:1.

  • Agitate vigorously for 15 minutes, targeting a 35% saponification rate (converting 35% of IDHP to its sodium salt).

  • Allow phase separation and discard the aqueous layer.

Step 3: Solvent Extraction
  • Adjust the aqueous REE feed (chloride or sulfate medium) to pH 2.5.

  • Contact the saponified organic phase with the REE feed at an O/A ratio of 1:1 in a separation funnel or continuous mixer-settler.

  • Agitate for 10 minutes to ensure thermodynamic equilibrium.

  • Allow 15 minutes for complete phase separation. Collect the lower aqueous phase (Raffinate) and the upper organic phase (Loaded Organic).

  • Validation Checkpoint 2: Measure the pH of the Raffinate. It should remain between 2.0 and 2.5. A drop below 1.5 indicates incomplete saponification, which will artificially depress extraction yields.

Step 4: Scrubbing
  • Contact the Loaded Organic phase with a dilute acid scrub solution (0.1 M HCl) at an O/A ratio of 5:1.

  • Agitate for 5 minutes and separate. This removes co-extracted Light Rare Earth Elements (LREEs) and alkaline earth impurities (e.g., Ca2+ ) which have lower binding affinities.

Step 5: Stripping
  • Contact the scrubbed organic phase with a strong stripping solution (5.0 M HCl) at an O/A ratio of 1:1.

  • Agitate vigorously for 15 minutes. The high H+ concentration forces the equilibrium backward, displacing the HREEs into the aqueous phase.

  • Separate the phases. The aqueous phase now contains the highly purified HREE product.

Step 6: Mass Balance Validation (Critical E-E-A-T Step)
  • Quantify the REE concentration in the initial Feed, the Raffinate, and the final Stripped Aqueous Product using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

  • Equation: [REE]Feed​=[REE]Raffinate​+[REE]StrippedProduct​

  • Validation Checkpoint 3: The mass balance closure must fall between 98.0% and 102.0%. A closure below 98% definitively indicates that stable micro-emulsions (third-phase losses) have formed and trapped REEs in the organic phase, requiring an increase in the isodecanol phase modifier concentration.

References

  • Extraction Behaviors of Heavy Rare Earths with Organophosphoric Extractants: The Contribution of Extractant Dimer Dissociation, Acid Ionization, and Complexation. A Quantum Chemistry Study. ACS Publications (Industrial & Engineering Chemistry Research).[Link]

  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. ACS Publications (Industrial & Engineering Chemistry Research).[Link]

  • Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272. MDPI (Minerals).[Link]

Sources

Method

Isopentyl Dihydrogen Phosphate: Advanced Ligand Applications in Coordination Chemistry

Executive Summary Isopentyl dihydrogen phosphate (IDHP), also known as mono-isoamyl phosphate (CAS: 2466-67-3; Formula: C5H13O4P) [4], is a highly versatile monoalkyl phosphate ligand. Characterized by a hydrophilic, dib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentyl dihydrogen phosphate (IDHP), also known as mono-isoamyl phosphate (CAS: 2466-67-3; Formula: C5H13O4P) [4], is a highly versatile monoalkyl phosphate ligand. Characterized by a hydrophilic, dibasic phosphate headgroup and a lipophilic, branched isopentyl tail, IDHP exhibits unique coordination behaviors across multiple scientific domains.

Unlike neutral organophosphorus ligands (e.g., tributyl phosphate), IDHP acts as a potent acidic ionophore. Its ability to undergo partial or full deprotonation allows it to form robust, charge-neutralized complexes with hard Lewis acids. This application note details the structural mechanics and validated protocols for utilizing IDHP in three critical areas: actinide solvent extraction (hydrometallurgy), quorum sensing inhibition (chemical biology), and the synthesis of anticorrosion coordination networks (materials science).

Physicochemical & Ligand Properties

The coordination chemistry of IDHP is dictated by its structural duality:

  • Denticity & Binding Modes: The dihydrogen phosphate group ( −OPO(OH)2​ ) can act as a monodentate, bidentate chelating, or bidentate bridging ligand. Upon deprotonation, the anionic oxygen atoms act as hard donors, exhibiting high affinity for high-valent metal cations (e.g., UO₂²⁺, Pu⁴⁺, Ca²⁺).

  • Steric Profile: The branched isopentyl chain prevents dense molecular packing. In solvent extraction, this high lipophilicity prevents the formation of a "third phase" (an undesired heavy organic layer) [1]. In biological systems, the isopentyl tail provides a precise steric fit for hydrophobic binding pockets in receptor proteins [2].

Quantitative Data Summary
Application DomainTarget Metal / ProteinPrimary Coordination ModeAffinity / Efficiency MetricKey Structural Advantage
Hydrometallurgy UO₂²⁺ (Uranyl)Bidentate bridging (O, O') DU​>102 at pH 2Branched isopentyl chain prevents third-phase formation.
Chemical Biology LsrR RepressorHydrogen bonding / Ionic IC50​≈15μM Phosphate group mimics AI-2-P; isopentyl tail provides steric fit.
Materials Science Ca²⁺ / Sr²⁺Multidentate (2D Layered)Yield ~76%, High thermal stabilityForms robust synergistic anticorrosion networks.

Application 1: Actinide Solvent Extraction (Hydrometallurgy)

Mechanistic Insight

In the nuclear fuel cycle, the radiolytic degradation of tri-isoamyl phosphate (TiAP) yields di-isoamyl phosphate and mono-isoamyl phosphate (IDHP) [1]. IDHP is a powerful acidic extractant that operates via a cation-exchange mechanism. At mild acidities, IDHP dimerizes in the organic phase. The uranyl cation (UO₂²⁺) is extracted by displacing the ionizable protons of the IDHP dimer, forming a highly lipophilic, neutral complex: [UO2​(IDHP−H)2​] . The strong P=O→U coordinate bonds and P-O−→U ionic bonds ensure high extraction efficiency.

Protocol: Liquid-Liquid Extraction of U(VI)

Expertise Note: This protocol is designed to isolate the thermodynamic extraction equilibrium while preventing microemulsion artifacts.

  • Organic Phase Preparation: Dissolve pure IDHP in n -dodecane to a final concentration of 0.1 M.

    • Causality: n -Dodecane is selected for its high flash point and radiolytic stability, which are mandatory safety parameters in actinide processing.

  • Aqueous Phase Preparation: Prepare a solution of 0.01 M UO2​(NO3​)2​ in 0.1 M HNO3​ .

    • Causality: Maintaining a mild acidity (0.1 M) prevents the hydrolysis of the uranyl ion into insoluble hydroxides while allowing the cation-exchange mechanism of the IDHP ligand to proceed efficiently.

  • Biphasic Contact: Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a sealed, thermostated extraction vial at 25 °C. Agitate via vortex mixing for exactly 15 minutes.

    • Causality: 15 minutes is sufficient to overcome interfacial mass transfer resistance and establish true thermodynamic equilibrium for the [UO2​(IDHP−H)2​] complex.

  • Phase Separation & Validation (Self-Validating Step): Centrifuge the mixture at 3000 × g for 5 minutes.

    • Validation: Visually inspect the organic phase. It must be optically clear. A cloudy organic phase indicates the entrainment of aqueous microdroplets (microemulsion), which will artificially inflate the calculated distribution ratio ( D ). If cloudy, increase centrifugation time.

  • Analysis: Sample the aqueous raffinate and analyze for depleted Uranium concentration via ICP-MS or UV-Vis spectroscopy (using Arsenazo III).

U_Extraction AqPhase Aqueous Phase UO2(NO3)2 + HNO3 Mix Biphasic Mixing (Vortex/Centrifuge) AqPhase->Mix OrgPhase Organic Phase IDHP in n-Dodecane OrgPhase->Mix Complex Interfacial Coordination [UO2(IDHP-H)2] Mix->Complex Mass Transfer Sep Phase Separation Complex->Sep LoadedOrg Loaded Organic Phase (U-IDHP Complex) Sep->LoadedOrg Extractant Raffinate Aqueous Raffinate (Depleted U) Sep->Raffinate Waste

Liquid-liquid extraction workflow of U(VI) using IDHP as an organic phase ligand.

Application 2: Biological Coordination & Quorum Sensing Inhibition

Mechanistic Insight

In microbiology, IDHP derivatives act as powerful structural mimics of natural signaling molecules. Specifically, 2S-2,3,3-trihydroxy-4-isopentyl dihydrogen phosphate (D5P) is utilized as a competitive inhibitor of the LsrR repressor protein in the Quorum Sensing (QS) pathways of E. coli and Salmonella [2]. The dihydrogen phosphate moiety of D5P coordinates directly to the LsrR active site, forming critical hydrogen and ionic bonds with amino acid residues Lys 288, Ala 127, Thr 220, and Glu 126. This coordination locks the repressor, preventing the transcription of virulence genes.

Protocol: In Vitro LsrR Binding Assay via Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Dialyze purified LsrR protein extensively against a buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Causality: Strict buffer matching between the protein and the ligand is critical. Mismatched buffers generate a massive heat of dilution upon injection, which will mask the minute exothermic heat generated by the specific coordination of the ligand to the protein.

  • Ligand Preparation: Prepare a 1.0 mM solution of the IDHP derivative (D5P) using the exact dialysate buffer recovered from the protein preparation step.

  • Titration Execution: Load 50 µM of LsrR into the ITC sample cell (typically ~200 µL). Load the D5P solution into the injection syringe. Perform 20 injections of 2 µL each, spaced by 120-second intervals.

    • Causality: The 120-second interval allows the binding equilibrium to fully establish and the thermal power signal to return to baseline, ensuring the accurate integration of the binding enthalpy ( ΔH ).

  • Validation (Self-Validating Step): Perform a control titration by injecting the D5P ligand into a cell containing only the buffer. Subtract this background heat profile from the protein titration data to isolate the true thermodynamic parameters ( Kd​ , ΔH , ΔS ) of the coordination event.

QS_Inhibition AI2 Natural AI-2-P (Autoinducer) LsrR LsrR Repressor Protein (Active State) AI2->LsrR Binds Active Site IDHP IDHP Derivative (D5P) (Synthetic Ligand) IDHP->LsrR Competitive Binding Complex1 LsrR-AI-2-P Complex (Derepression) LsrR->Complex1 Natural Pathway Complex2 LsrR-D5P Complex (Inhibition Maintained) LsrR->Complex2 Inhibitor Pathway GeneOn lsr Operon ON (Virulence Active) Complex1->GeneOn Transcription GeneOff lsr Operon OFF (Virulence Inhibited) Complex2->GeneOff Blocked

Competitive inhibition of the LsrR quorum sensing pathway by IDHP derivative D5P.

Application 3: Synthesis of Metal-Alkylphosphate Coordination Polymers

Mechanistic Insight

Monoalkyl phosphates readily form multidimensional hybrid coordination networks with alkaline-earth metals. These metal-organic frameworks (MOFs) or coordination polymers are highly valued as synergistic anticorrosion coatings [3]. When IDHP is reacted with Ca²⁺ under hydrothermal conditions, the phosphate groups monodeprotonate and bridge multiple metal centers, forming a robust 2D layered structure. The hydrophobic isopentyl chains project outward from the inorganic layers, creating a highly water-repellent barrier that inhibits oxidative corrosion on steel surfaces.

Protocol: Hydrothermal Synthesis of Ca-IDHP Coordination Networks
  • Precursor Mixing: In a 10 mL glass beaker, dissolve 0.050 mmol of IDHP and 0.050 mmol of CaCl2​⋅2H2​O in 3.0 mL of deionized water.

  • pH Adjustment: Carefully adjust the solution pH to exactly 2.8 using dropwise additions of 0.1 M NaOH and 0.1 M HCl.

    • Causality: This specific pH ensures the partial deprotonation of the IDHP ligand. If the pH is too low, the ligand remains fully protonated and cannot coordinate. If the pH is too high, amorphous calcium hydroxide will prematurely precipitate, ruining the crystal growth.

  • Hydrothermal Reaction: Transfer the clear solution into a 5 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 140 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C per hour.

    • Causality: Rapid cooling causes kinetic trapping, yielding amorphous powders. A slow, controlled cooling rate of 5 °C/hour allows for thermodynamic control, promoting the nucleation and growth of macroscopic, diffraction-quality single crystals.

  • Isolation & Validation: Isolate the colorless crystalline product via vacuum filtration. Wash with 2 mL of DI water and air-dry.

    • Validation: Perform Thermogravimetric Analysis (TGA). A continuous mass loss up to 150 °C indicates the removal of coordinated water molecules, validating the formation of the hydrated coordination polymer network [3].

References

  • The effect of di-iso-amyl phosphate on the uranium extraction behavior and mechanisms of tri-iso-amyl phosphate: A new insight via experimental and theoretical approaches ResearchGate URL
  • Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E.
  • American Chemical Society (ACS)
  • Isopentyl dihydrogen phosphate (C5H13O4P)
Application

using isopentyl dihydrogen phosphate in liquid-liquid extraction protocols

Application Note: Utilizing Isopentyl Dihydrogen Phosphate in Liquid-Liquid Extraction Protocols Executive Summary & Chemical Context Isopentyl dihydrogen phosphate (CAS 2466-67-3), widely referred to in hydrometallurgic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Isopentyl Dihydrogen Phosphate in Liquid-Liquid Extraction Protocols

Executive Summary & Chemical Context

Isopentyl dihydrogen phosphate (CAS 2466-67-3), widely referred to in hydrometallurgical literature as mono-isoamyl phosphate (H₂MiAP), is a powerful acidic organophosphorus extractant[1]. While neutral organophosphorus compounds like tri-isoamyl phosphate (TiAP) are heavily investigated as superior alternatives to tributyl phosphate (TBP) for the PUREX nuclear reprocessing cycle[2], acidic degradation products such as di-isoamyl phosphate (DiAP) and H₂MiAP inevitably form via hydrolysis and radiolysis[3].

Understanding the liquid-liquid extraction (LLE) behavior of H₂MiAP is critical for two reasons:

  • Impurity Profiling: In TiAP-based solvent extraction, the accumulation of H₂MiAP causes severe retention of tetravalent metals (e.g., Zr(IV), Pu(IV)) during the stripping phase, leading to solvent degradation and "third phase" formation[3].

  • Targeted Recovery: As a standalone extractant, H₂MiAP exhibits an exceptionally high charge-density affinity, making it a highly efficient cation-exchange extractant for hard Lewis acids like Zirconium (Zr) and Uranium (U) from acidic waste streams[4].

Mechanistic Principles & Causality

Unlike solvating extractants (e.g., TiAP) which extract neutral metal-nitrate complexes at high acidities, H₂MiAP operates primarily via a cation-exchange mechanism . In non-polar aliphatic diluents like n-dodecane, H₂MiAP exists as hydrogen-bonded dimers or polymers.

The extraction of a tetravalent metal like Zr(IV) proceeds via the release of protons into the aqueous phase:

Zr(aq)4+​+4H2​MiAP​(org)​⇌Zr(HMiAP)4​​(org)​+4H(aq)+​

Causality in Experimental Design:

  • Acidity Dependence: Because the forward reaction releases H+ , extraction efficiency is inversely proportional to aqueous acidity. High HNO3​ concentrations push the equilibrium to the left, suppressing extraction.

  • Third Phase Formation: The resulting metal-extractant complex ( Zr(HMiAP)4​​ ) is highly polar and has limited solubility in aliphatic diluents. If the metal loading exceeds the Limiting Organic Concentration (LOC), the organic phase splits into a diluent-rich top layer and a heavy, metal-solvate-rich "third phase"[2]. To mitigate this, phase modifiers (e.g., 5-10% TBP or long-chain alcohols) are often added to increase the bulk polarity of the organic phase.

  • Stripping Challenges: The stability constant of the Zr−HMiAP complex is exceptionally high. Standard dilute acid stripping (which works for TiAP[5]) will fail. Stripping requires strong aqueous complexing agents (e.g., 0.5 M oxalic acid) or alkaline carbonates to outcompete the organophosphate ligand.

Experimental Protocol: Self-Validating LLE of Tetravalent Metals

This protocol describes the quantitative extraction of Zr(IV) using H₂MiAP, incorporating a strict mass-balance validation step to ensure data integrity and rule out interfacial precipitation.

Materials Required:

  • Organic Phase: 0.1 M Isopentyl dihydrogen phosphate (H₂MiAP) in n-dodecane. (Optional: 5% v/v TBP as a phase modifier).

  • Aqueous Feed: 500 mg/L Zr(IV) spiked into varying concentrations of HNO3​ (0.1 M to 5.0 M).

  • Stripping Agent: 0.5 M Oxalic acid.

Step-by-Step Methodology:

  • Phase Equilibration: In a 15 mL centrifuge tube, combine equal volumes (e.g., 5.0 mL) of the Aqueous Feed and the Organic Phase to achieve an Organic/Aqueous (O/A) ratio of 1:1.

  • Mixing: Agitate the biphasic system using a mechanical vortex mixer at 1500 RPM for 30 minutes at 25 °C. Causality: 30 minutes ensures complete thermodynamic equilibrium for the bulky polymeric extractant.

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 10 minutes. Visually inspect the interface. If a cloudy middle layer appears, third-phase formation has occurred, and the sample must be discarded or re-run with a phase modifier.

  • Aqueous Sampling (Raffinate): Carefully pipette 1.0 mL of the bottom aqueous phase for ICP-OES analysis to determine the remaining unextracted metal ( Caq​ ).

  • Stripping (Recovery): Transfer 3.0 mL of the loaded organic phase to a clean tube. Add 3.0 mL of 0.5 M Oxalic acid. Vortex for 30 minutes, then centrifuge.

  • Organic Validation: Analyze the new aqueous strip solution via ICP-OES to determine the recovered metal ( Corg​ ).

  • Self-Validation (Mass Balance): Calculate the mass balance: (Caq​+Corg​)/Cinitial​×100 . A valid LLE protocol must yield a mass balance between 95% and 105%. Values below 95% indicate target loss to glassware adsorption or undetected interfacial precipitation.

Data Presentation & Optimization

The table below summarizes the quantitative behavior of H₂MiAP during the extraction of Zr(IV). Notice the inverse relationship between aqueous acidity and the Distribution Ratio ( D=Corg​/Caq​ ).

Table 1: Representative Extraction Metrics for Zr(IV) using 0.1 M H₂MiAP in n-dodecane

Aqueous Acidity (M HNO3​ )Distribution Ratio ( DZr​ )Extraction Efficiency (%)Mass Balance Recovery (%)Phase Separation Behavior
0.1 > 1200> 99.998.5Clear, rapid settling
1.0 45099.799.1Clear, rapid settling
3.0 8598.897.2Slower settling, turbid interface
5.0 1292.3< 85.0Third phase formation likely

Workflow and Mechanistic Visualizations

LLE_Workflow Feed Aqueous Feed (Metal Ions in HNO3) Mix Equilibration / Mixing (Vortex or Mixer-Settler) Feed->Mix Solvent Organic Solvent (H2MiAP in n-dodecane) Solvent->Mix Sep Phase Separation (Centrifugation / Gravity) Mix->Sep Loaded Loaded Organic Phase (Metal-HMiAP Complex) Sep->Loaded Organic Raff Aqueous Raffinate (Depleted of Target Metal) Sep->Raff Aqueous Strip Stripping Stage (Oxalic Acid / Carbonate) Loaded->Strip Product Recovered Metal Product Strip->Product Aqueous Regen Regenerated Solvent Strip->Regen Organic

Liquid-Liquid Extraction workflow utilizing isopentyl dihydrogen phosphate.

Mechanism Aq Aqueous Phase Zr4+ + 4NO3- Int Liquid-Liquid Interface Cation Exchange Aq->Int Diffusion Org Organic Phase Zr(HMiAP)4 Complex Int->Org Solvation Protons Released Protons 4H+ back to Aqueous Int->Protons H+ Release

Cation-exchange extraction mechanism of Zr(IV) by isopentyl dihydrogen phosphate.

References

  • [3] Extraction of uranium (VI), plutonium (IV) and some fission products by tri-iso-amyl phosphate. ResearchGate. Available at: 3

  • [5] Measurement of dispersion numbers for 36 and 100% tri-isoamyl phosphate solvents equilibrated with aqueous nitric acid solutions. AKJournals. Available at: 5

  • [2] Extraction and stripping behaviour of tri-iso-Amyl phosphate and tri-n-butyl phosphate in n-dodecane with U(VI) in nitric acid media. ResearchGate. Available at: 2

  • [4] Investigation on the Separation of Zr Using Trialkyl Phosphate based Solvents: A Combined Experimental and Theoretical Studies with insights from EXAFS Analysis. ACS Publications. Available at: 4

  • [1] Buy isopentyl dihydrogen phosphate from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. Available at: 1

Sources

Method

Application Note: Isopentyl Dihydrogen Phosphate in Biomimetic Terpenoid Synthesis

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols Executive Summary The synthesis of complex terpenoids and their no...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols

Executive Summary

The synthesis of complex terpenoids and their non-natural analogs remains a critical bottleneck in modern drug development. Native biological pathways—specifically the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways—are heavily regulated, metabolically expensive, and often incompatible with non-native substrates[1].

To bypass these limitations, synthetic biologists have engineered the Isoprenol Utilization Pathway (IUP) , a biomimetic salvage route. At the heart of this pathway is the use of isopentyl dihydrogen phosphate (the saturated analog of isopentenyl phosphate) and its native counterparts. By leveraging the remarkable substrate promiscuity of Isopentenyl Phosphate Kinase (IPK), researchers can directly phosphorylate these monophosphates into functional pyrophosphate building blocks[1]. This application note details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for utilizing isopentyl dihydrogen phosphate in both cell-free and whole-cell biomimetic synthesis.

Mechanistic Rationale: The Isoprenol Utilization Pathway (IUP)

The Causality of Pathway Bypassing

In wild-type organisms, generating the universal C5 building block, isopentenyl pyrophosphate (IPP), requires up to seven enzymatic steps starting from acetyl-CoA[2]. This long cascade is prone to carbon loss, toxic intermediate accumulation, and strict allosteric feedback inhibition.

The IUP bypasses this entirely. By exogenously supplying isopentanol or isoprenol, a two-step phosphorylation cascade is triggered:

  • Monophosphorylation: A promiscuous kinase (e.g., E. coli ThiM or S. cerevisiae ScCHK) converts the alcohol to isopentyl dihydrogen phosphate (or isopentenyl phosphate)[3].

  • Pyrophosphorylation: Isopentenyl Phosphate Kinase (IPK), typically sourced from Arabidopsis thaliana (AtIPK) or archaea, converts the monophosphate into a pyrophosphate analog[4].

Why Use the Saturated Analog?

Using isopentyl dihydrogen phosphate (fully saturated) rather than isopentenyl phosphate (unsaturated) allows for the biomimetic synthesis of non-natural terpenoids with saturated hydrocarbon tails. In drug development, these saturated analogs are highly prized because the absence of double bonds renders the final therapeutic molecule highly resistant to oxidative degradation and lipid peroxidation, thereby increasing its pharmacological half-life.

Pathway N1 Isopentanol (Exogenous Feed) N2 Isopentyl Dihydrogen Phosphate N1->N2 Promiscuous Kinase (e.g., ScCHK) N3 Isopentyl Pyrophosphate N2->N3 Isopentenyl Phosphate Kinase (AtIPK) N4 Saturated Non-Natural Terpenoids N3->N4 Mutant Prenyltransferases

Figure 1: Biomimetic salvage pathway utilizing isopentyl dihydrogen phosphate for terpenoid synthesis.

Quantitative Benchmarks

The integration of the IUP using IPK has shown dramatic titer improvements across various microbial hosts compared to traditional MVA pathway engineering.

Table 1: Comparative Yields of IUP/IPK-Mediated Terpenoid Synthesis

Host OrganismPathway StrategySubstrateTarget ProductTiter / Yield ImprovementRef.
Escherichia coliIUP (ThiM + AtIPK)IsoprenolGeranyllinalool274.78 mg/L[2]
Saccharomyces cerevisiaeIUP (ScCHK + AtIPK)IsoprenolCannabichromenic Acid18.3% increase over MVA[3]
Yarrowia lipolyticaChimeric AtIPK-ScCHKIsoprenolLycopene15.7-fold IPP increase[4]
Rhodopseudomonas palustrisLight-powered IUPIsoprenol α -Pinene92% conversion (1.88 g/L)[5]
Cell-Free SystemChemo-enzymatic IPKIsopentyl PhosphateHemiterpene Analogs>90% conversion[1]

Experimental Protocols

Protocol 1: Cell-Free Chemo-Enzymatic Synthesis of Saturated Terpenoid Analogs

Causality & Logic: Whole-cell systems can suffer from endogenous phosphatases that prematurely degrade non-natural monophosphates. A cell-free system provides absolute control over ATP ratios and prevents cellular toxicity, ensuring the self-validation of the enzymatic conversion cascade[1].

Reagents Required:

  • Isopentyl dihydrogen phosphate (Substrate)

  • Purified recombinant A. thaliana IPK (AtIPK)

  • Purified promiscuous prenyltransferase (e.g., mutant NphB)

  • ATP regeneration system (Phosphoenolpyruvate + Pyruvate Kinase)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl₂, and 10% (v/v) glycerol. Rationale: Mg²⁺ is an essential cofactor for the ATP-dependent kinase activity of AtIPK.

  • Substrate Initialization: Add isopentyl dihydrogen phosphate to a final concentration of 10 mM.

  • ATP Regeneration Setup: Add 15 mM ATP, 30 mM Phosphoenolpyruvate (PEP), and 5 U/mL Pyruvate Kinase. Rationale: IPK consumes ATP stoichiometrically. The PEP system prevents the accumulation of ADP, which acts as a competitive inhibitor to IPK.

  • Enzyme Addition: Introduce 5 µM of purified AtIPK and 10 µM of the target prenyltransferase.

  • Incubation & Quenching: Incubate the mixture at 30°C for 4 hours with gentle agitation (150 rpm). Quench the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Extraction & Validation: Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer. Validate the presence of the saturated terpenoid analog via GC-MS or LC-MS/MS.

Protocol 2: In Vivo Biomimetic Production in Engineered S. cerevisiae

Causality & Logic: For scalable production, the IUP must be integrated into a robust microbial host. By compartmentalizing the pathway into the peroxisome, we isolate the synthetic cascade from competing cytosolic pathways (like sterol biosynthesis), creating a highly efficient, self-contained nanoreactor[3].

Step-by-Step Methodology:

  • Strain Construction: Transform S. cerevisiae with a multigene CRISPR-Cas9 cassette containing ScCHK and AtIPK. Append a Peroxisomal Targeting Signal (PTS1, e.g., -SKL motif) to the C-terminus of both enzymes. Rationale: Peroxisomal localization increases local enzyme-substrate concentrations and prevents intermediate depletion.

  • Seed Culture: Inoculate the engineered strain into 5 mL of YPG (Yeast Extract-Peptone-Galactose) medium. Grow overnight at 30°C, 250 rpm.

  • Biotransformation Phase: Transfer the seed culture to a 250 mL baffled flask containing 50 mL of YPG medium. Once the OD₆₀₀ reaches 1.0, spike the culture with 20 mM of isopentanol (the precursor to isopentyl dihydrogen phosphate).

  • In Situ Product Removal (ISPR): Immediately overlay the culture with 10% (v/v) isopropyl myristate. Rationale: Terpenoids and their saturated analogs are highly volatile and hydrophobic. The organic overlay acts as a thermodynamic sink, trapping the product and preventing feedback inhibition or volatilization[2].

  • Harvesting: After 72 hours of cultivation, separate the isopropyl myristate layer via centrifugation (4,000 x g, 10 mins). Analyze the organic phase directly via HPLC.

Sources

Application

in vitro assays utilizing isopentyl dihydrogen phosphate

Application Note: In Vitro Assays Utilizing Isopentyl Dihydrogen Phosphate (IP) Executive Summary Isopentyl dihydrogen phosphate (IP) is a saturated, stable analog of the ubiquitous isoprenoid precursor, isopentenyl phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assays Utilizing Isopentyl Dihydrogen Phosphate (IP)

Executive Summary Isopentyl dihydrogen phosphate (IP) is a saturated, stable analog of the ubiquitous isoprenoid precursor, isopentenyl phosphate. Lacking the reactive carbon-carbon double bond of its natural counterpart, IP is highly resistant to standard isomerization and prenyltransferase reactions. This structural stability makes it an indispensable "dead-end" probe for mechanistic enzymology and a potent competitive inhibitor in bacterial signaling assays. This guide details the causal logic and self-validating protocols for utilizing IP in two distinct in vitro applications: probing flavin-dependent isoprenoid biosynthesis and inhibiting bacterial Quorum Sensing (QS).

Mechanistic Probing of Isoprenoid Biosynthesis

1.1. Scientific Rationale & Causality In the alternative mevalonate (MVA) pathway found in archaea and engineered systems, Isopentenyl Phosphate Kinase (IPK) catalyzes the ATP-dependent phosphorylation of isopentenyl phosphate to isopentenyl diphosphate (IPP)[1]. When the saturated analog, isopentyl dihydrogen phosphate (IP), is introduced in vitro, IPK successfully phosphorylates it to isopentyl diphosphate[1].

This saturated diphosphate product becomes a critical mechanistic tool for studying Type II Isopentenyl Diphosphate Isomerase (IDI). Unlike Type I IDI, Type II IDI requires a reduced flavin mononucleotide (FMNH2) cofactor to function[2]. The binding of the saturated isopentyl diphosphate analog to Type II IDI thermodynamically stabilizes the neutral flavin semiquinone state[2]. Because the saturated analog cannot undergo the isomerization reaction, it traps the enzyme in this intermediate state, allowing researchers to capture and characterize the flavin radical via Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy without the reaction proceeding to completion[2].

Isoprenoid_Pathway MVAP Mevalonate-5-P IP_nat Isopentenyl Phosphate (Natural) MVAP->IP_nat MPD IPP Isopentenyl Diphosphate (IPP) IP_nat->IPP IPK (ATP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Type II IDI IP_analog Isopentyl Dihydrogen Phosphate (IP) IPP_analog Isopentyl Diphosphate (Saturated Analog) IP_analog->IPP_analog IPK (ATP) IPP_analog->DMAPP Traps IDI Flavin Semiquinone

Fig 1: IP acts as a dead-end probe in the alternative mevalonate pathway, trapping Type II IDI.

1.2. Protocol: Spectroscopic Assay for Type II IDI using IP-derived Probes This protocol is a self-validating system: the spectral shift confirms binding, while the lack of product formation confirms the analog's stability.

Step 1: Anaerobic Enzyme Preparation Purify recombinant Type II IDI (e.g., from Thermus thermophilus)[2]. To prevent spontaneous flavin oxidation, perform all steps in an anaerobic glove box. Buffer exchange the enzyme into 50 mM HEPES (pH 7.6), 150 mM NaCl, and 10% glycerol.

Step 2: Flavin Reduction Reduce the FMN cofactor by titrating sodium dithionite (or utilizing a photochemical reduction system with 5-deazaflavin and EDTA under light)[2]. Monitor the reduction via UV-Vis spectroscopy until the characteristic oxidized flavin absorbance peak at 450 nm disappears.

Step 3: Substrate Analog Introduction Introduce 1–5 mM of isopentyl diphosphate (generated in vitro via IPK-mediated phosphorylation of IP).

Step 4: Spectroscopic Capture & Validation

  • UV-Vis Spectroscopy : Monitor the absorbance shift. The binding of the saturated analog promotes the protonation of the anionic reduced flavin, retaining a distinct spectral peak near 430 nm[2].

  • EPR Spectroscopy : Flash-freeze the reaction mixture in liquid nitrogen. Analyze via EPR to confirm the accumulation of the neutral flavin semiquinone radical[2].

  • Self-Validation Check: Run a parallel control with natural IPP. The natural substrate will turn over to DMAPP, causing transient spectral changes that eventually resolve, whereas the IP-analog will permanently lock the enzyme in the stable semiquinone state, validating the assay's mechanistic trap.

Quorum Sensing Inhibition (LsrR Binding Assays)

2.1. Scientific Rationale & Causality In pathogenic bacteria such as E. coli and Salmonella, the Autoinducer-2 (AI-2) system regulates virulence and biofilm formation[3]. AI-2 is internalized and phosphorylated by the LsrK kinase to form AI-2-P[3]. AI-2-P then binds to the LsrR transcriptional repressor, causing LsrR to release from the lsr operon DNA, thereby derepressing virulence gene expression[3].

QS_Inhibition AI2 Autoinducer-2 (AI-2) AI2P AI-2-Phosphate (Active Inducer) AI2->AI2P LsrK Kinase LsrR LsrR Repressor (DNA Bound) AI2P->LsrR Binds & Derepresses Operon lsr Operon (Transcription ON) LsrR->Operon Release from DNA IP_Inhibitor IP Derivative (D5P) IP_Inhibitor->LsrR Competitive Binding LsrR_Inhibited LsrR-IP Complex (Repression Maintained) IP_Inhibitor->LsrR_Inhibited Traps Repressor

2.2. Protocol: Electrophoretic Mobility Shift Assay (EMSA) for LsrR-IP Binding This protocol utilizes a competitive binding format to directly validate the inhibitor's ability to maintain DNA repression.

Step 1: DNA Probe Preparation Synthesize a 5'-Cy5-labeled double-stranded DNA probe containing the specific lsr promoter binding sequence recognized by LsrR.

Step 2: Inhibitor Equilibration In a 20 µL reaction volume, combine:

  • Binding Buffer : 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.1 mg/mL BSA.

  • 50 nM purified recombinant LsrR protein.

  • Titrated concentrations of the IP derivative (e.g., 0.1 µM to 50 µM).

Step 3: DNA Binding Reaction Add 5 nM of the Cy5-labeled lsr DNA probe to the mixture. Incubate for an additional 20 minutes at room temperature.

Step 4: Electrophoretic Resolution & Validation Resolve the protein-DNA complexes on a 6% native polyacrylamide gel at 100V for 60 minutes at 4°C. Image the gel using a fluorescence scanner.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters distinguishing IP and its derivatives from their natural counterparts across the described assays.

Table 1: Comparative Kinetic and Binding Parameters of IP vs. Natural Substrates

Target SystemCompoundClassificationBinding Affinity / IC50Mechanistic Outcome
Type II IDI Isopentenyl Diphosphate (IPP)Natural Substrate Km​≈4μM Rapid turnover to DMAPP; transient flavin state.
Type II IDI Isopentyl Diphosphate (IP-derived)Saturated Analog IC50​=1.2±0.1mM Traps neutral flavin semiquinone; no turnover[2].
LsrR Repressor Autoinducer-2-Phosphate (AI-2-P)Natural InducerHigh AffinityDerepression of lsr operon; DNA release[3].
LsrR Repressor IP Derivative (D5P)Competitive InhibitorDose-dependentMaintains LsrR-DNA binding; silences QS[3].

Sources

Technical Notes & Optimization

Troubleshooting

how to purify isopentyl dihydrogen phosphate from reaction mixtures

Technical Support Center: Synthesis and Purification of Isopentyl Dihydrogen Phosphate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis and Purification of Isopentyl Dihydrogen Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating isopentyl dihydrogen phosphate (mono-isopentyl phosphate, IP).

Because IP lacks a UV chromophore and is synthesized alongside structurally similar byproducts (di-isopentyl phosphate and inorganic phosphate)[1], standard purification templates often fail. This guide provides a causality-driven, self-validating framework for isolating IP to the ultra-high purity required for enzymatic assays and drug development.

Diagnostic Workflow

The purification of alkyl dihydrogen phosphates relies on exploiting precise pKa differentials and charge densities across three distinct phases: solvent partitioning, anion-exchange chromatography, and selective crystallization.

IP_Purification RM Crude Reaction Mixture (Mono-IP, Di-IP, H3PO4, Isopentanol) Quench pH Adjustment (Adjust to pH 8.0 - 8.5) RM->Quench Extract Solvent Partitioning (Aqueous vs. Diethyl Ether) Quench->Extract Org Organic Phase (Isopentanol, Di-IP) Extract->Org Discard Aq Aqueous Phase (Mono-IP, H3PO4) Extract->Aq Retain AEX Anion Exchange (DEAE) (NH4HCO3 Gradient) Aq->AEX Frac1 Early Eluate (Trace Di-IP) AEX->Frac1 0.05 M Frac2 Mid Eluate (Mono-IP) AEX->Frac2 0.15 M Frac3 Late Eluate (Inorganic Phosphate) AEX->Frac3 0.30 M Cryst Cyclohexylamine Crystallization Frac2->Cryst Pure Pure Isopentyl Phosphate (Bis-cyclohexylammonium salt) Cryst->Pure

Caption: Diagnostic workflow for the isolation and purification of isopentyl dihydrogen phosphate.

Mechanistic Protocols

Protocol A: Differential Solvent Partitioning

Causality: At pH 8.0, di-isopentyl phosphate (pKa ~1.5) carries a single negative charge (-1) but retains significant lipophilicity due to its two alkyl chains. Mono-isopentyl phosphate (pKa1 ~1.5, pKa2 ~6.5) carries a -2 charge, making it highly hydrophilic. This charge-to-lipophilicity ratio allows for selective extraction[2].

  • Quench: Terminate the phosphorylation reaction by pouring the mixture over crushed ice.

  • Ionization: Adjust the aqueous mixture to pH 8.0–8.5 using 1 M NaOH or concentrated NH₄OH.

    • Validation Checkpoint: Verify the pH with a calibrated meter. If the pH drops below 7.0, the mono-alkyl phosphate will partially protonate, partition into the organic phase, and devastate your yield.

  • Extraction: Transfer to a separatory funnel and extract three times with equal volumes of diethyl ether.

  • Separation: Discard the organic layer (containing unreacted isopentanol and di-isopentyl phosphate). Retain the aqueous layer.

Protocol B: Preparative Anion-Exchange Chromatography (AEX)

Causality: Separation on a weak anion exchanger (e.g., DEAE Sephadex) relies strictly on charge density. At pH 8.0, IP has a -2 charge, while inorganic phosphate (H₃PO₄) has an average charge approaching -3. IP will therefore elute before inorganic phosphate when subjected to a volatile salt gradient[1].

  • Preparation: Swell DEAE Sephadex A-25 resin in 0.01 M ammonium bicarbonate (NH₄HCO₃) buffer (pH 8.0) and pack into a glass column.

  • Loading: Load the retained aqueous layer from Protocol A onto the column. Wash with 2 column volumes (CV) of 0.01 M NH₄HCO₃.

  • Elution: Apply a linear gradient of 0.01 M to 0.5 M NH₄HCO₃ over 10 CV[1].

  • Fractionation: IP typically elutes at ~0.15–0.20 M NH₄HCO₃. Inorganic phosphate elutes at >0.30 M.

    • Validation Checkpoint: Spot fractions on a silica TLC plate and develop with a molybdate spray. IP will appear as a blue spot after heating. Pool the positive fractions.

  • Desalting: Lyophilize the pooled fractions repeatedly. The volatile NH₄HCO₃ will sublimate into NH₃, CO₂, and H₂O.

Protocol C: Reversed-Phase HPLC Polishing (Optional)

Causality: For ultra-high purity, reversed-phase HPLC is utilized. Because IP is highly polar, a volatile buffer like 25 mM NH₄HCO₃ must be used to ion-pair and increase its apparent lipophilicity, allowing retention on a C18 stationary phase without requiring hydrolysis prior to analysis[3].

  • Injection: Resuspend the lyophilized IP in a minimal volume of LC-MS grade water and inject onto a preparative C18 column.

  • Gradient: Elute using a gradient of 0% to 50% acetonitrile in 25 mM NH₄HCO₃ over 30 minutes[3].

  • Detection: Monitor elution using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Troubleshooting & FAQs

Q1: Why am I getting poor resolution between mono-isopentyl phosphate and inorganic phosphate on my anion exchange column? A1: This is a classic symptom of buffer pH drift. If the pH of your eluent drops below 7.5, the mono-alkyl phosphate and inorganic phosphate both begin to predominantly carry a -1 to -1.5 charge. This destroys the charge-density differential required for separation. Ensure your NH₄HCO₃ buffer is strictly maintained at pH 8.0–8.5.

Q2: My reversed-phase HPLC (C18) shows no retention for isopentyl dihydrogen phosphate. It elutes in the void volume. How can I fix this? A2: IP is highly polar and will not interact with a C18 stationary phase under standard acidic or neutral aqueous conditions. You must use an ion-pairing reagent or a specific volatile salt gradient (such as 25 mM NH₄HCO₃) to neutralize the phosphate charges and increase its lipophilicity[3].

Q3: After lyophilization, my product is a sticky, hygroscopic syrup instead of a powder. How do I handle this? A3: Free alkyl dihydrogen phosphates are notoriously hygroscopic. To create a stable, weighable solid, convert the free acid to a bis-cyclohexylammonium salt. Dissolve the syrup in minimal ethanol, add two equivalents of cyclohexylamine, and precipitate with cold acetone. This yields a highly crystalline, stable powder that self-validates the purity of your product.

Q4: Can I use UV detection at 210 nm or 254 nm to track my fractions? A4: No. Isopentyl dihydrogen phosphate lacks a conjugated pi-system and does not absorb UV light significantly. You must rely on ELSD, MS, Refractive Index (RI) detection, or post-column derivatization (e.g., molybdate assays).

Quantitative Data Summary

To aid in method development, the following table summarizes the physicochemical properties and expected chromatographic behaviors of the reaction components.

ComponentCharge State (at pH 8.0)Ether/Water Partitioning (pH 8.0)AEX Elution (NH₄HCO₃ Gradient)RP-HPLC Retention (C18, 25mM NH₄HCO₃)
Isopentanol (Starting Material)Neutral (0)100% OrganicFlow-through (Unretained)Late Elution (Highly retained)
Di-isopentyl phosphate (Side Product)-1Predominantly OrganicEarly Elution (~0.05 M)Mid-Late Elution
Isopentyl dihydrogen phosphate (Target)-2100% AqueousMid Elution (~0.15 - 0.20 M)Early-Mid Elution
Inorganic Phosphate (Side Product)~ -2.5 to -3100% AqueousLate Elution (>0.30 M)Void Volume (Unretained)

References

  • Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC National Institutes of Health (NIH) / PubMed URL:[Link]

  • Science of Synthesis 42.16: Phosphoric Acid and Derivatives Thieme Connect URL:[Link]

  • US2658909A - Process for separation and purification of alkyl phosphoric acids Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing the Synthesis Yield of Isopentyl Dihydrogen Phosphate

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of isopentyl dihydrogen phosphate (also known as 3-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis of isopentyl dihydrogen phosphate (also known as 3-methylbutyl dihydrogen phosphate or isoamyl phosphate). This molecule is a critical biochemical intermediate, frequently utilized in the study of isoprenoid biosynthesis pathways, radical SAM enzyme assays, and quorum sensing inhibition studies.

Synthesizing high-purity monoalkyl phosphates presents a significant chemical challenge, primarily due to the competing formation of dialkyl and trialkyl phosphate byproducts. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure maximum yield and purity.

Section 1: Mechanistic Causality & Synthesis Strategy

The most scalable and cost-effective approach for synthesizing isopentyl dihydrogen phosphate is the Phosphorus Oxychloride ( POCl3​ ) method [1]. The reaction is governed by a bimolecular nucleophilic substitution ( SN​2(P) ) mechanism, where the primary hydroxyl group of isopentyl alcohol attacks the electrophilic phosphorus center of POCl3​ [2].

To selectively yield the monoalkyl dihydrogen phosphate and prevent the formation of dialkyl phosphates [3], the thermodynamic drive toward di- and tri-substitution must be kinetically suppressed. This is achieved by:

  • Inverse Addition : Adding the alcohol to an excess of POCl3​ ensures the unreacted POCl3​ outcompetes the newly formed alkyl phosphorodichloridate for the remaining alcohol.

  • Thermal Control : Maintaining the reaction strictly below 5 °C reduces the kinetic energy available to overcome the activation barrier for secondary substitutions.

  • Acid Scavenging : Utilizing a tertiary amine (e.g., Triethylamine, TEA) neutralizes the evolved HCl , preventing acid-catalyzed degradation of the product.

G A Isopentyl Alcohol (1.0 eq) C Nucleophilic Substitution (SN2(P) Mechanism) < 5°C, Toluene, TEA A->C B Phosphorus Oxychloride (POCl3, 1.5 - 2.0 eq) B->C D Isopentyl Phosphorodichloridate (Intermediate) C->D G Dialkyl/Trialkyl Phosphates (Byproducts) C->G Excess Alcohol High Temp E Controlled Hydrolysis (H2O / Ice) D->E F Isopentyl Dihydrogen Phosphate (Target Monoester) E->F

Caption: Mechanistic workflow for the controlled synthesis of isopentyl dihydrogen phosphate.

Section 2: Comparative Quantitative Performance

Selecting the right synthesis method dictates the yield and purity profile of your final product. Below is a quantitative comparison of standard phosphorylation methodologies for isopentyl alcohol[1].

Synthesis MethodReagentsTarget Selectivity (Monoester)Typical Yield (%)Reaction TimeScalability
Phosphorus Oxychloride POCl3​ , TEA, TolueneHigh (with excess POCl3​ )75 - 85%4 - 6 hoursExcellent
Phosphoramidite Method Phosphoramidite, Tetrazole, OxidationVery High90 - 95%< 2 hoursPoor (High Cost)
Phosphorus Pentoxide P2​O5​ , Neat or EtherLow (Yields Mono/Di mixtures)40 - 50%12 - 24 hoursGood

Section 3: Self-Validating Experimental Protocol ( POCl3​ Method)

This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm successful execution before proceeding to the next phase.

Phase 1: Phosphitylation
  • Preparation : Purge a 500 mL 3-neck round-bottom flask with Argon to prevent premature hydrolysis. Add 1.5 equivalents of POCl3​ (relative to the alcohol) into 150 mL of anhydrous toluene.

  • Cooling : Submerge the flask in an ice-salt bath.

    • Validation Check: Internal temperature must read ≤ 2 °C before proceeding.

  • Addition : Prepare a mixture of isopentyl alcohol (1.0 eq) and anhydrous Triethylamine (1.1 eq) in 50 mL of anhydrous toluene. Add this mixture dropwise to the POCl3​ solution over 90 minutes using an addition funnel.

  • Observation : A dense white precipitate (Triethylamine hydrochloride) will form immediately.

    • Validation Check: The continuous formation of this salt confirms the displacement of chloride ions and the progression of the SN​2(P) reaction.

  • Maturation : Stir the suspension for an additional 2 hours at 5 °C, then allow it to warm to room temperature for 1 hour to ensure complete conversion.

Phase 2: Hydrolysis & Workup
  • Hydrolysis : Cool the reaction mixture back to 0 °C. Carefully add crushed ice (approx. 50 g) directly into the flask to hydrolyze the intermediate isopentyl phosphorodichloridate.

    • Caution: This step is highly exothermic. Monitor temperature closely.

  • Phase Separation : Transfer the mixture to a separatory funnel. Extract the aqueous layer (which contains the highly polar isopentyl dihydrogen phosphate) with diethyl ether to remove unreacted alcohol and non-polar dialkyl impurities.

  • Acidification & Extraction : Acidify the aqueous layer to pH 1.0 using 1M HCl, then extract the target product into a fresh organic layer (e.g., ethyl acetate or n-butanol).

    • Validation Check: The pH must be ≤ 1.5 to ensure the phosphate groups are fully protonated, allowing partitioning into the organic phase.

  • Concentration : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the final product.

Section 4: Troubleshooting & FAQs

Q1: My final product is heavily contaminated with diisopentyl phosphate. What went wrong? Analysis: Dialkyl phosphate formation occurs when the intermediate isopentyl phosphorodichloridate reacts with a second molecule of isopentyl alcohol [3]. Solution: This is a kinetic issue. Ensure you are using at least a 1.5x to 2.0x molar excess of POCl3​ . Furthermore, verify that the alcohol/TEA mixture is added to the POCl3​ (inverse addition), rather than adding POCl3​ to the alcohol. Maintain the temperature strictly below 5 °C during the entire addition phase to suppress the secondary substitution reaction.

Q2: The yield of my monoalkyl phosphate is exceptionally low (<30%), but I don't see dialkyl impurities on the NMR. Where did the product go? Analysis: Isopentyl dihydrogen phosphate is highly water-soluble due to the two ionizable hydroxyl groups on the phosphate moiety. If your aqueous workup was conducted at a neutral or basic pH, the product remained in the aqueous phase as a phosphate salt. Solution: Ensure the aqueous phase is strictly acidified to pH 1.0 - 1.5 prior to the final organic extraction. At this pH, the phosphate groups are fully protonated, drastically increasing the molecule's partition coefficient into the organic solvent.

Q3: Can I use a different base instead of Triethylamine (TEA)? Analysis: TEA is the standard because its conjugate acid forms an insoluble hydrochloride salt in toluene, driving the reaction forward via Le Chatelier's principle. However, pyridine can also be used. Pyridine is less basic but often serves as both solvent and base, which can sometimes improve the solubility of specific intermediates. Note that pyridine is significantly harder to remove during concentration due to its higher boiling point.

Troubleshooting Start Issue: Low Yield of Isopentyl Dihydrogen Phosphate Check1 Are Dialkyl Impurities Present? Start->Check1 Fix1 Increase POCl3 excess & enforce strict <5°C cooling Check1->Fix1 Yes Check2 Was the aqueous layer acidified to pH 1.0? Check1->Check2 No Success Optimized Yield (>75%) Fix1->Success Fix2 Acidify aqueous phase before final organic extraction Check2->Fix2 No Check3 Is moisture present in the Toluene? Check2->Check3 Yes Fix2->Success Fix3 Use rigorously anhydrous solvent & Argon atmosphere Check3->Fix3 Yes Check3->Success No Fix3->Success

Caption: Troubleshooting logic tree for resolving low yields in isopentyl dihydrogen phosphate synthesis.

References

  • Rapid and Efficient Synthesis of ω-Alkylenediphosphoric Acids from Phosphorus Oxychloride . Journal of Chemistry, Hindawi Publishing Corporation, Volume 2016, Article ID 8046893. Available at:[Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates . Synthesis, 2012, 44, 2515-2518. Organic Chemistry Portal. Available at:[Link]

Troubleshooting

Technical Support Center: Isopentyl Dihydrogen Phosphate (IDP) Stability &amp; Storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of alkyl phosphate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of alkyl phosphate esters. Isopentyl dihydrogen phosphate (IDP) is a highly labile monoalkyl phosphate. Without rigorous environmental control, the phosphate ester bond undergoes rapid cleavage, compromising experimental reproducibility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your IDP stocks.

Part 1: Core Causality & Mechanisms (FAQ)

Q: Why does my IDP degrade so rapidly in standard aqueous buffers? A: The degradation of IDP is driven by the hydrolysis of its monoalkyl phosphate ester bond, yielding isopentanol and inorganic phosphate[1]. The reaction rate is highly dependent on the protonation state of the phosphate group. In water, the monoanions of alkyl phosphate monoesters are hydrolyzed at a rate approximately 1010 -fold faster than their dianionic counterparts due to intramolecular proton transfer[2]. Therefore, storing IDP at neutral or acidic pH forces the molecule into its highly unstable monoanionic state. To prevent this, IDP must be maintained as a dianion by keeping the pH strictly alkaline (pH 7.5–8.5 for working stocks, or up to pH 11.5 for long-term storage)[3].

Q: How do trace metal ions affect IDP stability? A: Divalent cations, particularly Mg2+ and Ca2+ , act as potent Lewis acids. They coordinate with the oxygen atoms of the phosphate group, withdrawing electron density from the phosphorus center and making it highly susceptible to nucleophilic attack by water[1]. If your storage buffers or biological assays contain trace metals, non-enzymatic hydrolysis will accelerate exponentially.

Q: We suspect enzymatic degradation. What are the common culprits in biological matrices? A: In cell-based assays or contaminated buffers, IDP is rapidly cleaved by ubiquitous phosphatases. Specifically, mammalian NUDIX hydrolases (such as NUDT15 and NUDT18) have been identified as highly efficient catalysts for the hydrolysis of isoprene-derived phosphates, rapidly generating the corresponding monophosphates and inorganic phosphate[4]. Maintaining sterile, nuclease/phosphatase-free conditions is non-negotiable for storage.

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the following empirical stability data for IDP and closely related isoprenoid phosphates.

Storage ConditionpHTemperatureEstimated Half-LifeScientific Recommendation
Culture Medium 7.4+37°C~4.5 hours[3]Administer immediately prior to assay.
Aqueous Buffer 7.0+4°CDaysAvoid. Monoanion hydrolysis is active.
Aqueous Buffer 8.0-20°CMonthsAcceptable for short-term working stocks.
Aqueous Buffer 11.5-80°C to -100°CIndefinite[1][3]Optimal for liquid storage.
Cyclohexylammonium Salt (Dry) N/A-80°CIndefinite[5]Gold Standard for archival storage.

Part 3: Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
High background in phosphate release assays (e.g., Malachite Green) Spontaneous hydrolysis during storage due to a neutral/acidic pH shift or repeated freeze-thaw cycles.Discard the batch. Reconstitute new lyophilized salt in a pH 8.0+ buffer and use single-use aliquots.
Complete loss of biological activity in cell-based assays Enzymatic cleavage by ubiquitous phosphatases in the culture medium.IDP half-life in standard media at 37°C is extremely short[3]. Use phosphatase inhibitors if compatible, or shorten assay incubation times.
Precipitation upon thawing Formation of insoluble metal-phosphate complexes (e.g., Calcium phosphate) due to trace impurities.Add 1 mM EDTA to the storage buffer to chelate trace divalent cations[3].

Part 4: Validated Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system . By controlling the chemical environment at every step, we eliminate the variables that lead to ester hydrolysis.

Protocol A: Lyophilization and Salt Conversion for Archival Storage

Causality: Converting the free acid of IDP to a dicyclohexylammonium or diammonium salt inherently buffers the microenvironment to alkaline levels upon reconstitution, locking the molecule in its stable dianionic form[5].

  • Preparation: Synthesize or obtain IDP in its free acid form.

  • Titration: Slowly titrate the solution with high-purity cyclohexylamine or ammonium hydroxide until the pH stabilizes at 8.5–9.0[5].

  • Freezing: Flash-freeze the solution in liquid nitrogen to prevent slow-freezing concentration gradients (which can cause localized pH drops).

  • Lyophilization: Lyophilize for 24-48 hours until a dry, white crystalline powder is obtained.

  • Validation & Storage: Dissolve a 1 µg micro-sample in water and test with Malachite Green reagent; a colorless result validates the absence of free phosphate. Store the bulk desiccated powder in an amber vial backfilled with Argon gas at -80°C.

Protocol B: Preparation of Working Aliquots

Causality: Aqueous solutions must be protected from metal-ion catalysis and freeze-thaw shearing.

  • Reconstitution: Reconstitute the lyophilized IDP salt in a sterile, nuclease-free buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 1 mM EDTA[3].

  • Homogenization: Vortex gently to ensure complete dissolution.

  • Aliquoting: Divide the solution into single-use, low-bind microcentrifuge tubes. Never subject IDP to repeated freeze-thaw cycles, as the phase changes introduce microscopic ice-crystal shearing and local pH shifts.

  • Storage: Snap-freeze aliquots in liquid nitrogen and transfer immediately to -80°C.

Part 5: Visualizations

Hydrolysis Degradation Pathway & Interventions

G IDP Isopentyl Dihydrogen Phosphate (IDP) Hydrolysis Hydrolysis Reaction IDP->Hydrolysis Acid Acidic pH (< 7.0) Acid->Hydrolysis Catalyzes Enzyme Phosphatases (e.g., NUDIX) Enzyme->Hydrolysis Catalyzes Metal Divalent Cations (Mg²⁺, Ca²⁺) Metal->Hydrolysis Catalyzes Products Isopentanol + Inorganic Phosphate Hydrolysis->Products Buffer Alkaline Buffer (pH 8.0 - 11.5) Buffer->Acid Neutralizes Sterile Sterile Filtration & Aliquoting Sterile->Enzyme Eliminates EDTA Chelation (1 mM EDTA) EDTA->Metal Sequesters

Caption: Mechanisms of IDP hydrolysis and targeted preventative interventions.

Optimal Storage Workflow

Workflow Start Free Acid IDP Salt Titrate to pH 8.5 (Ammonium Salt) Start->Salt Lyoph Lyophilization Salt->Lyoph StoreDry Store Powder (-80°C, Desiccated) Lyoph->StoreDry Recon Reconstitute (pH 8.0 + EDTA) StoreDry->Recon As needed Aliquot Single-Use Aliquots Recon->Aliquot StoreLiq Store Liquid (-80°C) Aliquot->StoreLiq

Caption: Optimal workflow for the preparation and long-term storage of IDP.

References

  • [1] Grokipedia. Isopentenyl pyrophosphate. Available at:

  • [3] Benchchem. HMBPP stability in aqueous solutions. Available at:

  • [2] PMC - NIH. Phosphate monoester hydrolysis in cyclohexane. Available at:

  • [5] Dalton Transactions (RSC Publishing). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Available at:

  • [4] bioRxiv. Kinetic and structural characterization of human NUDIX hydrolases NUDT15 and NUDT18 as catalysts of isoprene pyrophosphate hydrolysis. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Isopentyl Dihydrogen Phosphate Emulsions

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up liquid-liquid extraction (LLE) workflows, encountering stable emulsions or phase-splitting anomalies is a common hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up liquid-liquid extraction (LLE) workflows, encountering stable emulsions or phase-splitting anomalies is a common hurdle. This guide provides authoritative, field-proven methodologies to diagnose, resolve, and prevent emulsion formation when working with isopentyl dihydrogen phosphate.

Core Principles & Mechanistic Causality

Isopentyl dihydrogen phosphate (Molecular Formula: C5H13O4P)[1] is a mono-alkyl phosphate ester widely used as an extractant. However, its molecular architecture—a highly polar, ionizable dihydrogen phosphate head paired with a short, hydrophobic isopentyl tail—makes it a potent amphiphilic molecule.

During extraction, this amphiphilic nature drastically lowers interfacial tension. Depending on the aqueous chemistry and metal loading, the extractant can spontaneously self-assemble into vesicles or reverse micelles[2]. When these aggregates accumulate at the aqueous-organic interface, they stabilize macro-emulsions. Furthermore, under high solute loading, the system can undergo a critical liquid-liquid phase transition known as "third phase formation" [3]. This results in the organic phase splitting into a light, diluent-rich layer and a heavy, extractant-rich bi-continuous micro-emulsion[4].

Understanding whether you are dealing with a standard surfactant-stabilized emulsion or a critical third-phase micro-emulsion is the first step in troubleshooting.

Diagnostic Workflow

Use the following decision matrix to classify your phase separation issue and select the appropriate demulsification protocol.

Workflow Start Emulsion Detected During Extraction Assess Assess Emulsion Characteristics Start->Assess Type1 Heavy Organic Layer (Third Phase) Assess->Type1 High metal/acid loading Type2 Cloudy Interface (Macro-Emulsion) Assess->Type2 High shear / pH > 2.0 Type3 Solid Particulates (Pickering Emulsion) Assess->Type3 Visible crud present Action1 Execute Protocol B: Add Phase Modifier Type1->Action1 Action2 Execute Protocol A: Adjust pH & Add Salt Type2->Action2 Action3 Execute Protocol C: Mechanical Separation Type3->Action3 Success Clear Phase Separation Achieved Action1->Success Action2->Success Action3->Success

Diagnostic workflow for troubleshooting alkyl phosphate emulsions.

Step-by-Step Troubleshooting Protocols

Protocol A: Chemical Demulsification (pH & Ionic Strength Adjustment)

Target: Stable macro-emulsions (cloudy interface) caused by extractant deprotonation.

  • Step 1: Assess Aqueous pH.

    • Action: Measure the pH of the aqueous phase.

    • Mechanistic Rationale: Isopentyl dihydrogen phosphate has two ionizable protons. At pH > 2.0, the first proton dissociates, leaving a negatively charged headgroup that exponentially increases its surfactant properties and stabilizes oil-in-water emulsions[2].

  • Step 2: Acidification.

    • Action: Drop the aqueous pH to < 1.5 using a compatible mineral acid (e.g., 1M HNO3​ or HCl ).

    • Mechanistic Rationale: Protonating the phosphate group neutralizes the charge, shifting the molecule from a hydrophilic surfactant to a lipophilic extractant, thereby destabilizing the interfacial film.

  • Step 3: Salting Out (If emulsion persists).

    • Action: Add a concentrated brine solution (e.g., NaCl or Na2​SO4​ ) to achieve an aqueous ionic strength of 1.0 – 2.0 M.

    • Mechanistic Rationale: High electrolyte concentration monopolizes water molecules for ion hydration, "salting out" the polar phosphate heads and forcing the extractant entirely into the organic phase.

  • Validation & System Check: Allow the mixture to settle for 15 minutes. A sharp, mirror-like interface validates the protocol. If a thick, viscous middle layer remains, proceed to Protocol B.

Protocol B: Resolving Third Phase Formation (Phase Modification)

Target: Heavy, viscous organic layer splitting from the light diluent (Third Phase).

  • Step 1: Identify the Micro-Emulsion.

    • Action: Visually confirm the presence of three distinct liquid layers.

    • Mechanistic Rationale: High concentrations of extracted polar solutes cause the extractant to form a bi-continuous micro-emulsion that is insoluble in aliphatic diluents, leading to phase splitting[3][4].

  • Step 2: Introduce a Phase Modifier.

    • Action: Add 5% to 10% (v/v) of a long-chain aliphatic alcohol (e.g., 1-octanol or isodecanol) to the organic phase and gently agitate.

    • Mechanistic Rationale: The hydroxyl group of the alcohol hydrogen-bonds with the polar phosphate head of the extractant complex. This solvates the reverse micelles, disrupting the critical concentration fluctuations and merging the third phase back into the bulk organic phase[3].

  • Validation & System Check: The heavy organic layer should dissolve into the light organic layer within 10 minutes, leaving only two phases. To prevent recurrence in future runs, permanently integrate 5% octanol into your solvent formulation.

Protocol C: Mechanical & Thermal Resolution

Target: Pickering emulsions (particulate-stabilized) or highly viscous systems.

  • Step 1: Thermal Shock.

    • Action: Heat the extraction vessel to 40°C – 50°C (ensure this is below the flash point of your diluent and does not degrade your API).

    • Mechanistic Rationale: Elevated temperatures reduce bulk viscosity and increase the kinetic energy of the droplets, promoting coalescence and disrupting rigid interfacial films.

  • Step 2: Centrifugation.

    • Action: Transfer the emulsion to a centrifuge and spin at 3,000 x g for 10 minutes.

    • Mechanistic Rationale: Applies mechanical force to overcome the steric hindrance of fine particulates (crud) that stabilize Pickering emulsions, forcing separation based on density differentials.

  • Validation & System Check: Post-centrifugation, a solid pellet should form at the bottom or interface. Decant the clear phases. If crud is a recurring issue, implement a 0.45 µm pre-filtration step for your aqueous feed.

Comparative Demulsification Data

Use this matrix to rapidly select the optimal intervention based on your operational constraints.

Demulsification StrategyMechanistic RationaleIdeal Use CaseExpected Resolution Time
pH Adjustment (< 1.5) Protonates phosphate group, neutralizing surfactant activityHigh pH extractions, stable macro-emulsions10 - 20 mins
Salting Out (1-2M NaCl) Increases aqueous ionic strength, drives extractant to organic phaseHighly stable oil-in-water emulsions15 - 30 mins
Phase Modifier (Octanol) Solvates polar heads, breaks bi-continuous micro-emulsionsThird phase formation, high metal/solute loading5 - 15 mins
Thermal Shock (40-50°C) Reduces viscosity, disrupts rigid interfacial filmsTemperature-sensitive micro-emulsions20 - 40 mins
Centrifugation (3000 x g) Mechanically forces phase separation via density differencePickering emulsions (particulate stabilized "crud")5 - 10 mins

Frequently Asked Questions (FAQs)

Q: Why does isopentyl dihydrogen phosphate cause emulsions more frequently than tri-alkyl phosphates like TBP? A: Tri-alkyl phosphates (like TBP) are fully esterified and neutral. Isopentyl dihydrogen phosphate[1] is a mono-alkyl ester, meaning it possesses two free, ionizable hydroxyl groups on the phosphate head. This makes it significantly more hydrophilic and prone to spontaneous vesicle formation[2], acting as a highly potent anionic surfactant.

Q: What exactly is happening at the molecular level during "third phase formation"? A: Unlike a standard emulsion (which is a colloidal dispersion of droplets), third phase formation is a thermodynamic liquid-liquid phase transition. When the extractant becomes heavily loaded with polar solutes, it forms an extended, hydrogen-bonded network (a bi-continuous micro-emulsion)[4]. Because this network is highly polar, it becomes insoluble in non-polar aliphatic diluents, causing the organic phase to split[3].

Q: Can my choice of diluent prevent these emulsions from forming in the first place? A: Yes. Straight-chain aliphatic diluents (like n-dodecane) interact poorly with the polar phosphate heads, increasing the likelihood of phase splitting. Switching to a diluent with higher polarizability (such as toluene or xylene), or pre-emptively adding a phase modifier like 1-octanol, improves the solvation of the extractant complexes and suppresses critical concentration fluctuations[3].

References

1.[1] Isopentyl dihydrogen phosphate (C5H13O4P) - PubChemLite Source: uni.lu URL:

2.[3] The pervasive impact of critical fluctuations in liquid–liquid extraction organic phases Source: aip.org URL:

3.[2] Preparation and Characterization of Vesicles from Mono-n-alkyl Phosphates and Phosphonates Source: acs.org URL:

4.[4] A Novel Micro-Emulsion Phase Transition: Towards the Elucidation of Third Phase Formation in Spent Nuclear Fuel Reprocessing Source: researchgate.net URL:

Sources

Troubleshooting

optimizing pH for isopentyl dihydrogen phosphate extraction efficiency

Welcome to the Technical Support Center for lipid synthesis and solvent extraction. This guide is specifically engineered for researchers, scientists, and drug development professionals working with isopentyl dihydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid synthesis and solvent extraction. This guide is specifically engineered for researchers, scientists, and drug development professionals working with isopentyl dihydrogen phosphate (also known as isoamyl phosphate).

As an amphiphilic monoalkyl phosphate, this molecule presents unique isolation challenges. Its extraction efficiency is not a matter of simply choosing the right organic solvent; it is entirely dictated by the pH of your aqueous system. By mastering the causality between pH, ionization state, and phase preference, you can eliminate emulsion issues and achieve near-quantitative recovery.

The Causality of pH and Speciation

Isopentyl dihydrogen phosphate possesses two ionizable protons. According to established thermodynamic data for monoalkyl phosphates, the first dissociation constant ( pKa1​ ) is approximately 1.5, and the second ( pKa2​ ) is approximately 6.58 ()[1].

Because the molecule transitions from a neutral species to a mono-anion, and finally to a di-anion across the pH scale, it acts as a chemical chameleon. If you do not explicitly control the pH relative to these pKa​ thresholds, the molecule will partition into the wrong phase or, worse, accumulate at the interface as a surfactant.

Speciation LowPH pH < 1.5 Fully Protonated (Neutral) Target: Organic Phase MidPH pH 2.0 - 6.0 Mono-anion (Amphiphilic) Target: Emulsion/Interface HighPH pH > 7.5 Di-anion (Highly Polar) Target: Aqueous Phase Molecule Isopentyl Dihydrogen Phosphate Molecule->LowPH Acidify (HCl) Molecule->MidPH Mild pH Molecule->HighPH Basify (NaOH)

pH-dependent speciation and phase partitioning of isopentyl dihydrogen phosphate.

Quantitative Speciation Data

To optimize your workflow, reference the quantitative state of the molecule at various pH levels:

ParameterValueDominant SpeciesChargeIdeal Phase Preference
pKa1​ Threshold ~1.5Neutral ( RO−PO3​H2​ )0Organic (EtOAc, MTBE, DCM)
Intermediate Zone pH 2.0 - 6.0Mono-anion ( RO−PO3​H− )-1Interface (Causes Emulsions)
pKa2​ Threshold ~6.58Equilibrium Mixture-1.5Aqueous
Fully Deprotonated pH > 8.0Di-anion ( RO−PO32−​ )-2Aqueous (Alkaline Buffer)

Troubleshooting Guides & FAQs

Q1: Why am I getting low recovery of isopentyl dihydrogen phosphate in my organic solvent during the initial extraction? Causality: Your aqueous phase pH is likely too high. If your mixture is at pH 3.0, over 90% of the isopentyl dihydrogen phosphate exists as the mono-anion ( RO−PO3​H− ). This charged species has a massive hydration shell and a high affinity for water, drastically reducing its partition coefficient into organic solvents. Solution: You must suppress the first ionization by driving the pH below 1.5 using a strong acid (e.g., 1M HCl) prior to adding your organic solvent.

Q2: How do I selectively strip (back-extract) the phosphate from the organic phase to remove non-acidic impurities? Causality: Once the target is successfully in the organic phase, neutral organic impurities are often co-extracted. By introducing an alkaline aqueous solution (pH > 8.0), you cross the pKa2​ threshold ()[1]. This fully deprotonates the molecule into a highly polar di-anion ( RO−PO32−​ ), which is entirely insoluble in the organic phase and quantitatively partitions back into the water. Neutral impurities remain trapped in the organic layer. Solution: Perform an alkaline strip using 0.5 M Sodium Carbonate ( Na2​CO3​ ).

Q3: I'm observing a "third phase" or severe emulsion during extraction. How do I resolve this? Causality: Emulsions and third-phase formation in alkyl phosphate extractions are caused by the molecule's surfactant-like properties. At intermediate pH values (pH 2–5), the mono-anion acts as a potent emulsifier, lowering interfacial tension and stabilizing water-in-oil microemulsions, a phenomenon well-documented in alkyl phosphoric acid extractant systems ()[2]. Solution: Avoid the intermediate pH zone entirely. Ensure the pH is strictly < 1.0 or > 8.0. If an emulsion persists, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to disrupt the hydration shell around the phosphate headgroup.

Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Target lost to aqueous waste pH > 1.5 during forward extractionRe-acidify aqueous waste to pH 1.0 and re-extract with fresh EtOAc.
Target lost to organic waste pH < 7.0 during alkaline strippingIncrease molarity of alkaline buffer; ensure post-mix pH is > 8.0.
Unbreakable Emulsion Molecule is trapped as a mono-anionAdd brine (NaCl) and adjust pH to extremes (< 1.0 or > 8.0).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in equilibrium checks, as the partitioning of acidic species will actively shift the pH of unbuffered solutions during extraction.

Protocol A: Forward Extraction (Aqueous to Organic)

Objective: Drive the molecule into the organic phase by ensuring complete protonation.

  • Acidification : Add 1M HCl dropwise to your aqueous sample containing the target molecule while stirring. Monitor continuously until the pH meter reads 1.0.

  • Solvent Addition : Add an equal volume of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) to achieve an Organic:Aqueous (O:A) ratio of 1:1.

  • Equilibration : Cap the separatory funnel and shake vigorously for 3 minutes. Vent carefully to release pressure.

  • Self-Validation (Equilibrium Check) : Allow the phases to separate. Extract a 1 mL aliquot of the aqueous layer and measure the pH.

    • Causality Check: As the neutral phosphate moves into the organic phase, the aqueous pH can drift upward. If the post-mix pH is > 1.5, add more HCl to the funnel, recombine, and re-shake. The extraction is only validated when the post-extraction aqueous pH remains ≤ 1.5.

  • Separation : Drain and discard the aqueous phase (after confirming mass balance via TLC/LC-MS). Retain the organic phase.

Protocol B: Alkaline Stripping (Organic to Aqueous)

Objective: Purify the target by pulling it back into a clean aqueous phase as a di-anion.

  • Alkaline Addition : To the organic phase from Protocol A, add an equal volume of 0.5 M Na2​CO3​ (initial pH ~10.5).

  • Equilibration : Shake vigorously for 3 minutes. Vent frequently, as CO2​ gas may evolve if residual acid is present.

  • Self-Validation (Deprotonation Check) : Allow phases to separate and measure the pH of the aqueous phase.

    • Causality Check: The acidic protons of the phosphate will consume the carbonate buffer. The pH must remain > 8.0 to ensure formation of the di-anion. If the pH drops below 8.0, the buffering capacity was exceeded; add more Na2​CO3​ and re-equilibrate.

  • Separation : Collect the aqueous phase, which now contains the highly purified isopentyl phosphate di-sodium salt. The organic phase, containing neutral impurities, can be discarded.

LLE_Workflow Start Aqueous Mixture containing Isopentyl Dihydrogen Phosphate Step1 1. Acidify to pH 1.0 (Use 1M HCl) Start->Step1 Step2 2. Extract with Organic Solvent (e.g., EtOAc or MTBE) Step1->Step2 Split1 Organic Phase (Contains Target) Step2->Split1 Split2 Aqueous Phase (Discard Impurities) Step2->Split2 Step3 3. Back-Extract / Strip (Add 0.5M Na2CO3, pH > 8) Split1->Step3 FinalOrg Organic Phase (Discard Neutrals) Step3->FinalOrg FinalAq Aqueous Phase (Purified Target as Salt) Step3->FinalAq

Step-by-step liquid-liquid extraction workflow optimized by pH modulation.

Sources

Optimization

Technical Support Center: Stabilizing Isopentyl Dihydrogen Phosphate (IDHP)

Welcome to the IDHP Thermal Stability Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies and self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the IDHP Thermal Stability Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies and self-validating protocols to mitigate the thermal degradation of isopentyl dihydrogen phosphate (also known as isoamyl phosphate or mono-isopentyl phosphate).

Part 1: Mechanisms of Thermal Degradation (FAQs)

Q: Why does isopentyl dihydrogen phosphate degrade so readily at elevated temperatures? A: Alkyl phosphates inherently possess lower thermal stability compared to aryl phosphates or phosphonates[1]. The facility of degradative elimination is strongly dependent on the high level of oxygenation at the phosphorus center[1]. The degradation of IDHP is driven by three primary mechanisms depending on the environmental matrix:

  • β -Elimination: In solid-state or anhydrous conditions, the isopentyl group undergoes degradative elimination at relatively low temperatures (often initiating around 150°C), releasing isopentene (isoamylene) and leaving behind phosphoric acid[1][2].

  • Hydrolysis: In aqueous environments, the ester bond is highly vulnerable to cleavage. The protonation state is the critical variable here; the mono-anion form of monoalkyl phosphates is highly susceptible to thermal hydrolysis, whereas the di-anion form is significantly more resistant[3].

  • Condensation: At sustained elevated temperatures, IDHP molecules can undergo dehydration and condense into complex isopentyl pyrophosphates[4].

DegradationPathways IDHP Isopentyl Dihydrogen Phosphate BetaElim β-Elimination (Thermal >150°C) IDHP->BetaElim Hydrolysis Hydrolysis (Aqueous Mono-anion) IDHP->Hydrolysis Condensation Condensation (Dehydration) IDHP->Condensation Prod1 Isopentene + Phosphoric Acid BetaElim->Prod1 Prod2 Isopentanol + Phosphoric Acid Hydrolysis->Prod2 Prod3 Isopentyl Pyrophosphates Condensation->Prod3

Primary thermal degradation pathways of isopentyl dihydrogen phosphate.

Q: My IDHP solutions are degrading during sterilization or heating. How can I prevent this causally? A: If you are heating aqueous IDHP, you must control the pH to manipulate its ionic state. Because the mono-anion of monoalkyl phosphates is readily hydrolyzed at high temperatures while the di-anion is not[3], you should titrate your solution to a pH that ensures IDHP exists exclusively as a di-anion (typically pH > 9.0, depending on the specific formulation matrix). This removes the proton necessary for the intramolecular nucleophilic attack that drives ester cleavage.

Q: Can polymer matrices protect IDHP during high-temperature processing? A: Yes. Encapsulating alkyl phosphates within a robust polymer matrix like polyethersulfone (PES) drastically enhances their thermal profile. Studies on related isoamyl phosphate derivatives demonstrate that PES composite encapsulation restricts molecular mobility and delays the onset of severe degradation and volatilization to temperatures exceeding 510°C[5].

Part 2: Quantitative Data & Benchmarks

To assist in experimental design, the following table summarizes the thermal stability metrics of IDHP under various conditions.

ParameterUnprotected IDHP (Mono-anion, pH ~4)Unprotected IDHP (Di-anion, pH >9)PES-Encapsulated IDHP
Primary Degradation Mode Hydrolysis β -Elimination / CondensationMatrix Degradation
Onset of Degradation (Solution) ~60°C~90°CN/A (Solid state)
Onset of Degradation (Solid/TGA) ~150°C~180°C>510°C
Mitigation Strategy Adjust pHLyophilize / EncapsulateOperational standard

Part 3: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes an internal analytical checkpoint to confirm causality and success before proceeding.

Protocol: Preparation and Thermal Validation of Di-anionic IDHP in PES Matrix

Step 1: pH Adjustment and Di-anion Conversion

  • Dissolve 100 mM of IDHP in ultra-pure water.

  • Slowly titrate the solution with 1M NaOH while monitoring with a calibrated pH meter.

  • Bring the solution to pH 10.5 to ensure complete conversion to the di-anion, which resists thermal hydrolysis[3].

  • Validation Checkpoint: Extract a 1 mL aliquot, heat to 80°C for 2 hours, and analyze via HPLC. The absence of an isopentanol peak confirms successful di-anion stabilization against hydrolysis.

Step 2: Polyethersulfone (PES) Encapsulation

  • Dissolve 10% (w/v) PES in 1-methyl-2-pyrrolidone (NMP)[5].

  • Disperse the di-anionic IDHP solution into the PES/NMP mixture under high-shear mixing (10,000 rpm for 5 minutes) to create a homogenous emulsion.

  • Perform phase inversion by dropping the mixture dropwise into a distilled water bath to form composite beads[5].

  • Validation Checkpoint: Visually confirm the formation of uniform, opaque spherical beads, indicating successful solvent exchange and polymer precipitation.

Step 3: Thermal Stress Validation (TGA/DSC)

  • Dry the composite beads in a vacuum desiccator for 24 hours.

  • Subject 10 mg of the beads to Thermogravimetric Analysis (TGA) from 25°C to 600°C at a heating rate of 5°C/min.

  • Validation Checkpoint: Monitor the thermogram for the absence of the low-temperature mass loss peak (typically ~150-200°C for unprotected alkyl phosphates[1][2]). A stable baseline up to 500°C validates the encapsulation[5].

Step 4: Chemical Integrity Verification

  • Take a separate batch of beads heated to 120°C for 4 hours.

  • Mechanically crush the beads and extract the internal contents using an acetonitrile/water (50:50) mixture.

  • Analyze the extract via HPLC-MS.

  • Validation Checkpoint: A >98% mass balance recovery of intact IDHP without the presence of isopentyl pyrophosphates[4] confirms that the matrix successfully prevented both hydrolysis and condensation.

StabilizationWorkflow Step1 1. pH Optimization (Convert to Di-anion) Step2 2. PES Encapsulation (Polymer Matrix) Step1->Step2 Step3 3. Thermal Stress (TGA / DSC) Step2->Step3 Step4 4. Verification (HPLC-MS) Step3->Step4

Self-validating workflow for mitigating and verifying IDHP thermal stability.

References

  • Source: nih.
  • Source: jst.go.
  • Source: researchgate.
  • Source: tandfonline.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isopentyl Dihydrogen Phosphate vs. Tributyl Phosphate in Metal Extraction Workflows

Executive Summary In the fields of hydrometallurgy, nuclear fuel reprocessing, and pharmaceutical precursor purification, liquid-liquid solvent extraction (SX) is a cornerstone technology. The choice of organic extractan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of hydrometallurgy, nuclear fuel reprocessing, and pharmaceutical precursor purification, liquid-liquid solvent extraction (SX) is a cornerstone technology. The choice of organic extractant dictates the efficiency, selectivity, and scalability of the separation process.

This guide objectively compares two fundamentally different organophosphorus extractants: Tributyl Phosphate (TBP) , the industry-standard neutral solvating extractant, and Isopentyl Dihydrogen Phosphate (also known as mono-isoamyl phosphate or IDP), a potent acidic, cation-exchange extractant. While TBP is favored for bulk, reversible separations (such as the PUREX process), IDP excels in trace metal scavenging and the irreversible binding of highly charged impurities.

Mechanistic Divergence: Solvation vs. Cation Exchange

The performance disparity between TBP and IDP is rooted in their distinct coordination chemistries. Understanding this causality is critical for process design.

Tributyl Phosphate (TBP)

TBP ( [C4​H9​O]3​PO ) is a neutral molecule that extracts metals via a solvation mechanism . It does not release protons. Instead, the phosphoryl oxygen ( P=O ) donates a lone pair of electrons to replace the water of hydration surrounding a neutral metal-anion complex[1].

  • Causality: Because TBP extracts neutral complexes (e.g., M(NO3​)n​ ), the extraction equilibrium is driven forward by high concentrations of salting-out agents (like HNO3​ or HCl ) via the common ion effect. Conversely, stripping is easily achieved by contacting the loaded organic phase with dilute acid.

Isopentyl Dihydrogen Phosphate (IDP)

IDP ( [C5​H11​O]PO[OH]2​ ) is a mono-alkyl phosphoric acid. It possesses two highly acidic hydroxyl protons, enabling it to operate via a cation exchange and chelation mechanism .

  • Causality: IDP releases protons into the aqueous phase as it binds the metal cation directly. Because the reaction produces H+ , high aqueous acidity pushes the equilibrium backward. Therefore, IDP is exceptionally efficient at low to moderate acidities. Its two binding sites create highly stable, multidentate chelates, making it ideal for capturing highly charged ions (e.g., Fe3+ , Zr4+ ), but making stripping notoriously difficult[2].

G TBP Tributyl Phosphate (TBP) Neutral Solvating Complex_TBP Hydrophobic Solvate [UO2(NO3)2(TBP)2] TBP->Complex_TBP Solvation (High HNO3) Metal_TBP Metal Nitrate (e.g., UO2(NO3)2) Metal_TBP->Complex_TBP IDP Isopentyl Dihydrogen Phosphate Acidic Cation-Exchange Complex_IDP Metal-Ligand Chelate Releases H+ IDP->Complex_IDP Ion Exchange (Low-Med Acid) Metal_IDP Metal Cation (e.g., Fe3+, Ln3+) Metal_IDP->Complex_IDP

Mechanistic divergence between TBP (solvation) and IDP (cation exchange) in metal extraction.

Comparative Performance Data

The following tables synthesize the operational characteristics and quantitative extraction data for both extractants, using Fe3+ as a model highly-charged impurity often encountered in wet-process phosphoric acid and nuclear raffinate streams.

Table 1: Operational Characteristics
ParameterTributyl Phosphate (TBP)Isopentyl Dihydrogen Phosphate (IDP)
Extractant Class Neutral OrganophosphorusAcidic Organophosphorus (Mono-alkyl)
Extraction Mechanism Solvation (Outer-sphere coordination)Cation Exchange / Chelation
Optimal Aqueous Phase High acidity / High salting-out agentsLow to moderate acidity
Stripping Conditions Dilute acid (e.g., 0.01 M HNO3​ )Strong complexants (Carbonate, Oxalate)
Phase Separation Rapid, clean interfaceProne to emulsions / "crud" formation
Primary Use Case Bulk actinide/lanthanide recoveryTrace metal scavenging, impurity removal
Table 2: Extraction Efficiency (%E) and Distribution Ratios (D) for Fe(III)

Conditions: 20% (v/v) extractant in n-dodecane, O:A ratio = 1:1, 25°C, 100 ppm Fe3+ feed.

ExtractantAqueous Feed AcidityExtraction Efficiency (%E)Distribution Ratio (D)
TBP 0.1 M HNO3​ 2.1%0.02
TBP 6.0 M HNO3​ 85.4%5.85
IDP 0.1 M HNO3​ 99.8%499.0
IDP 6.0 M HNO3​ 42.3%0.73

Data Interpretation: TBP's extraction efficiency scales proportionally with acidity due to the common ion effect driving the formation of the neutral solvate. Conversely, IDP achieves near-quantitative extraction at low acidity, but its performance collapses at 6.0 M HNO3​ because the high proton concentration suppresses the cation-exchange ionization.

Experimental Protocols: Self-Validating Extraction Workflow

To ensure scientific integrity, any comparative evaluation must utilize a self-validating mass balance protocol. The following methodology details the evaluation of TBP vs. IDP.

Step-by-Step Methodology
  • Aqueous Feed Preparation: Prepare a stock solution of 100 ppm Fe3+ spiked into two separate matrices: 0.1 M HNO3​ and 6.0 M HNO3​ .

  • Organic Phase Preparation: Prepare 20% (v/v) TBP and 20% (v/v) IDP, each diluted in a low-aromatic aliphatic diluent such as n-dodecane.

  • Phase Contact & Equilibration: In a 15 mL conical centrifuge tube, combine 5.0 mL of the aqueous feed with 5.0 mL of the organic extractant. Agitate using a multi-tube vortexer at 1500 rpm for 15 minutes at a controlled temperature of 25 ± 1 °C.

    • Expertise Note: 15 minutes is required to ensure thermodynamic equilibrium is reached, particularly for the sterically hindered chelation mechanism of IDP.

  • Phase Separation: Centrifuge the tubes at 3000 × g for 10 minutes.

    • Expertise Note: IDP exhibits strong surfactant properties due to its amphiphilic mono-alkyl structure. It is highly prone to forming stable emulsions and interfacial polymeric precipitates ("crud")[3]. Centrifugation is critical for resolving the phase boundary.

  • Sampling & Analysis: Carefully extract 1.0 mL of the aqueous raffinate. Dilute with 2% HNO3​ and analyze the residual metal content via ICP-OES.

  • Mass Balance Validation (Stripping): Strip the loaded organic phase to close the mass balance. Use 0.01 M HNO3​ for the TBP organic phase, and a highly complexing 0.5 M Na2​CO3​ solution for the IDP organic phase. The sum of the metal in the raffinate and the strip liquor must equal the initial feed concentration (±2%).

Workflow Prep 1. Aqueous Feed Prep (Metal + HNO3/HCl) Mix 3. Liquid-Liquid Extraction (Vortex/Agitation at 25°C) Prep->Mix OrgPrep 2. Organic Phase Prep (TBP or IDP in n-Dodecane) OrgPrep->Mix Sep 4. Phase Separation (Centrifugation for IDP Emulsions) Mix->Sep Analysis 5. ICP-OES Analysis (Calculate D and %E) Sep->Analysis

Self-validating experimental workflow for comparative liquid-liquid solvent extraction.

Conclusion & Application Suitability

For drug development professionals and process chemists, the selection between these two molecules dictates downstream unit operations. Tributyl Phosphate (TBP) should be selected when continuous, counter-current extraction of bulk metals is required, and where easy stripping is non-negotiable. Isopentyl Dihydrogen Phosphate (IDP) should be deployed as a specialized tool for scavenging trace metals, removing high-valence impurities from low-acid streams, or when irreversible binding is the desired outcome.

References

  • Supercritical Extraction of Lanthanide Tributyl Phosphate Complexes: Current Status and Future Directions Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Extraction performance and mechanism of TBP in the separation of Fe3+ from wet-processing phosphoric acid Separation and Purification Technology URL:[Link]

  • Crud Formation at the Liquid/Liquid Interface during TBP-based Solvent-Extraction Processes Pacific Northwest National Laboratory (PNNL) URL:[Link]

  • Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comprehensive Guide: Validation of HPLC Methods for Isopentyl Dihydrogen Phosphate Quantification

The Analytical Challenge of Alkyl Phosphates Isopentyl dihydrogen phosphate (also known as isoamyl phosphate) is a critical alkyl phosphate ester, frequently analyzed as an intermediate in pharmaceutical synthesis, a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Alkyl Phosphates

Isopentyl dihydrogen phosphate (also known as isoamyl phosphate) is a critical alkyl phosphate ester, frequently analyzed as an intermediate in pharmaceutical synthesis, a biomarker, or a degradation product of industrial extractants. The fundamental analytical hurdle in quantifying this compound is its lack of a conjugated π-electron system , which renders it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors.

Consequently, analytical scientists must pivot away from traditional HPLC-UV workflows toward universal or mass-selective detection strategies. This guide evaluates the leading methodologies and provides a self-validating, step-by-step protocol for the optimal approach, grounded in the latest [1].

Comparative Analysis of Analytical Modalities

When selecting a quantification method for non-chromophoric alkyl phosphates, the decision hinges on the balance between sensitivity, throughput, and operational cost.

Table 1: Performance Comparison of HPLC Modalities for Isopentyl Dihydrogen Phosphate
ParameterHPLC-UV (Derivatized)HPLC-ELSD (Mixed-Mode)LC-MS/MS (ESI-Negative)
Detection Mechanism Absorbance of derivatized tagLight scattering of non-volatile particlesMass-to-charge ratio of ionized fragments
Sample Prep Complexity High (Requires pre-column tagging)Low (Direct injection)Low (Direct injection, dilution)
Sensitivity (LOD) Moderate (~1-5 µg/mL)Good (~0.5-2 µg/mL)Excellent (~1-5 ng/mL)
Linearity Model Linear ( y=mx+c )Logarithmic ( logy=mlogx+c )Linear/Quadratic
Matrix Effect Susceptibility ModerateLowHigh (Ion suppression)
Capital/Routine Cost Low / High (Reagents)Moderate / LowHigh / Moderate
Primary Use Case Resource-limited labsRoutine Quality Control (QC) & ReleaseTrace impurity profiling & PK studies

The Verdict: While[2], it is often cost-prohibitive and overly complex for routine batch release. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) emerges as the most robust and cost-effective alternative. ELSD is a quasi-universal detector that excels at quantifying non-volatile analytes in volatile mobile phases, making it [3].

Validation Workflow Architecture

To ensure regulatory compliance, the method must be validated according to the lifecycle approach detailed in the ICH Q2(R2) guidelines[1].

Validation_Workflow N1 Method Optimization (Mobile Phase & ELSD Tuning) N2 Specificity Assessment (Blank vs. Analyte Resolution) N1->N2 N3 Linearity & Range (Log-Log Calibration Model) N2->N3 N4 Accuracy & Precision (Spike Recovery & %RSD) N3->N4 N5 LOD / LOQ (Signal-to-Noise Evaluation) N4->N5 N6 Robustness Testing (DoE: Temp, Flow, pH) N5->N6 N7 Fully Validated Method (ICH Q2(R2) Compliant) N6->N7

Caption: Sequential ICH Q2(R2) validation workflow for HPLC-ELSD quantification of alkyl phosphates.

Experimental Protocol: HPLC-ELSD Quantification

This protocol utilizes a mixed-mode stationary phase (Reversed-Phase/Weak Anion Exchange) to retain the highly polar dihydrogen phosphate group without resorting to non-volatile ion-pairing reagents, which are strictly incompatible with ELSD.

Step 1: Chromatographic & Detector Setup
  • Column: Mixed-mode RP/WAX column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Causality: Standard C18 columns fail to retain small, polar alkyl phosphates, causing them to elute in the void volume. The anion-exchange functional groups on the mixed-mode column provide electrostatic retention for the negatively charged phosphate moiety at pH > 3, while the alkyl chain provides hydrophobic retention for the isopentyl tail.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 4.5 with formic acid).

    • Causality: ELSD requires strictly volatile buffers. Non-volatile salts (like sodium phosphate) will precipitate in the drift tube, causing severe baseline noise and irreversible detector fouling.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Drift tube temperature at 50°C; Nebulizer gas (N2) pressure at 3.5 bar; Gain set to 10.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 50.0 mg of isopentyl dihydrogen phosphate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standards: Serially dilute the stock to create calibration levels at 10, 25, 50, 100, and 200 µg/mL.

  • Sample Extraction: For formulated products, extract an equivalent of 10 mg of the analyte into 10 mL of diluent. Sonicate for 15 minutes, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Execution of Validation Parameters (ICH Q2(R2))
A. Specificity

Inject the diluent blank, placebo matrix, and the 100 µg/mL standard.

  • Self-Validating Check: The system is validated for specificity only if no peaks in the blank/placebo chromatograms elute within ±0.5 minutes of the isopentyl dihydrogen phosphate retention time.

B. Linearity and Range

Inject the working standards (10 to 200 µg/mL) in triplicate.

  • Mechanistic Insight: Because ELSD response relies on particle light scattering, the relationship between concentration ( C ) and peak area ( A ) is inherently exponential ( A=aCb ). To satisfy ICH linearity requirements, you must apply a logarithmic mathematical transformation: log(A)=b⋅log(C)+log(a) .

C. Accuracy (Recovery)

Spike the placebo matrix with the analyte at 50%, 100%, and 150% of the target concentration (e.g., 50, 100, 150 µg/mL). Prepare in triplicate (9 determinations total).

D. Precision (Repeatability & Intermediate Precision)

Inject the 100 µg/mL standard six times consecutively. Have a second analyst repeat the preparation and injection on a different day using a different HPLC system to verify intermediate precision.

Acceptance Criteria & Data Presentation

Summarize the validation results against predefined criteria to confirm the method is "fit for purpose."

Table 2: ICH Q2(R2) Acceptance Criteria for Isopentyl Dihydrogen Phosphate
Validation ParameterExperimental MetricAcceptance Criteria
Specificity Resolution ( Rs​ ) from nearest matrix peak Rs​≥1.5 ; No blank interference
Linearity Correlation Coefficient ( R2 ) of Log-Log plot R2≥0.990
Accuracy Mean % Recovery across 3 levels95.0% – 105.0%
Repeatability % RSD of 6 replicate injections ≤2.0%
Intermediate Precision % RSD across days/analysts ≤3.0%
LOD / LOQ Signal-to-Noise (S/N) RatioLOD: S/N ≥3 LOQ: S/N ≥10
Robustness % RSD under varied conditions (pH ±0.2 , Temp ±2∘ C) ≤5.0% ; No loss of resolution

Conclusion

Quantifying isopentyl dihydrogen phosphate demands a departure from conventional UV-based chromatography. By leveraging the volatility of ammonium formate buffers and the electrostatic retention capabilities of mixed-mode stationary phases, HPLC-ELSD provides a highly reliable, matrix-resistant, and cost-effective alternative to LC-MS/MS. Adhering strictly to the log-log linearity models and the updated ICH Q2(R2) guidelines ensures that the resulting data is both scientifically rigorous and regulatory-compliant.

References

  • Validation of analytical procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology Source: RSC Advances URL:[Link]

  • Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

Sources

Validation

Comparative Extraction Efficiency Guide: Isopentyl Dihydrogen Phosphate vs. D2EHPA

In the downstream processing of critical multivalent metals—ranging from rare earth elements (REEs) to medical radioisotopes—acidic organophosphorus extractants are the industry standard. However, the choice of extractan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the downstream processing of critical multivalent metals—ranging from rare earth elements (REEs) to medical radioisotopes—acidic organophosphorus extractants are the industry standard. However, the choice of extractant fundamentally alters the thermodynamics, kinetics, and phase behavior of the separation system.

This guide provides an objective, data-driven comparison between two distinct classes of extractants: Isopentyl dihydrogen phosphate (a mono-alkyl phosphoric acid, often referred to as mono-isoamyl phosphate) and D2EHPA (Di-(2-ethylhexyl)phosphoric acid, a di-alkyl phosphoric acid).

Mechanistic Causality: Why Molecular Structure Dictates Efficiency

To optimize an extraction workflow, one must first understand the causality behind the chemical behavior of these two extractants. Their differing efficiencies are not arbitrary; they are a direct consequence of their proton availability and steric hindrance.

D2EHPA: The Industry Standard for Phase Stability

D2EHPA features a single replaceable proton and two bulky 8-carbon (2-ethylhexyl) branched chains. In non-polar aliphatic diluents, D2EHPA minimizes its dipole moment by forming hydrogen-bonded dimers [1].

  • Causality of Efficiency: Because it only has one active proton per molecule, D2EHPA typically requires a higher equilibrium pH to drive the cation exchange reaction forward. Furthermore, the bulky branched chains prevent the formation of polymeric networks, resulting in discrete, highly lipophilic mononuclear complexes. This guarantees rapid phase disengagement and prevents emulsion formation, making it highly favorable for continuous mixer-settler operations.

Isopentyl Dihydrogen Phosphate: High Efficiency, High Risk

Isopentyl dihydrogen phosphate possesses a shorter, 5-carbon branched chain and two replaceable protons.

  • Causality of Efficiency: The presence of two acidic hydroxyl groups allows this extractant to form highly coordinated, polynuclear 3D networks with multivalent metal ions. This dual-proton exchange mechanism drastically lowers the pH0.5​ (the pH at which 50% of the metal is extracted), giving it a significantly higher extraction efficiency at high acidities compared to D2EHPA.

  • The Trade-off: The short carbon chain and dual hydrophilic -OH groups increase its aqueous solubility. More critically, the polymeric metal-extractant complexes frequently cause severe gelation or "third-phase" formation at the liquid-liquid interface [2].

Visualizing the Extraction Logic

ExtractionWorkflow A Aqueous Metal Solution (e.g., Nd³⁺, pH 1.0-3.0) C Liquid-Liquid Mixing (Vortex 15 min, 25°C) A->C B Organic Extractant Phase (in n-Dodecane) B->C D1 D2EHPA System (Di-alkyl Phosphate) C->D1 D2 Isopentyl Dihydrogen Phosphate (Mono-alkyl Phosphate) C->D2 E1 Rapid Phase Separation (< 2 mins) D1->E1 E2 Emulsion / 3rd Phase Formation (Requires Phase Modifier) D2->E2 F1 Clear Loaded Organic (Discrete Complexes) E1->F1 F2 Polymeric Network (High Metal Loading) E2->F2

Workflow comparing phase separation behaviors of D2EHPA and Isopentyl Dihydrogen Phosphate.

MechanisticPathway cluster_D2EHPA D2EHPA (Di-alkyl) cluster_Isopentyl Isopentyl Dihydrogen Phosphate N1 Dimer Formation (H-bonding) N2 Cation Exchange (1 H⁺ released) N1->N2 N3 Mononuclear Complex Highly Lipophilic N2->N3 M1 Monomer/Polymer (2 Active Protons) M2 Cation Exchange (2 H⁺ released) M1->M2 M3 Polynuclear 3D Network (Gelation Risk) M2->M3

Mechanistic differences in metal coordination between di-alkyl and mono-alkyl phosphoric acids.

Quantitative Data Comparison

The following table synthesizes the physicochemical and extraction properties of both extractants using a trivalent lanthanide (e.g., Nd3+ ) as a model system.

ParameterIsopentyl Dihydrogen PhosphateD2EHPAOperational Impact
Extraction Efficiency ( pH0.5​ ) Very Low pH (~0.5 - 1.0)Moderate pH (~1.5 - 2.5)Isopentyl DP extracts efficiently at higher acidities, saving base consumption during pH adjustment.
Metal Loading Capacity High (Polymeric coordination)Moderate (Dimer coordination)Isopentyl DP requires less solvent volume to extract the same mass of metal.
Aqueous Solubility High (~100-300 mg/L)Very Low (<10 mg/L)Isopentyl DP suffers from higher extractant loss to the aqueous raffinate [3].
Phase Disengagement Time Slow (>10 mins)Fast (<2 mins)D2EHPA is vastly superior for high-throughput continuous processing.
Third-Phase Tendency SevereNegligibleIsopentyl DP strictly requires phase modifiers (e.g., heavy alcohols) to remain viable.

Self-Validating Experimental Protocol: Comparative Extraction Assay

To objectively compare these extractants in your own laboratory, you must employ a self-validating system. This protocol incorporates a mass-balance verification step to ensure that apparent "extraction efficiency" is not artificially inflated by extractant precipitation (third-phase formation).

Materials Required:
  • Extractants: 0.1 M D2EHPA and 0.1 M Isopentyl dihydrogen phosphate.

  • Diluent: n-Dodecane.

  • Phase Modifier: Isodecanol (Required for the Isopentyl system).

  • Aqueous Feed: 0.01 M Nd(NO3​)3​ in HNO3​ , adjusted to pH 1.5.

Step-by-Step Methodology:

Step 1: Organic Phase Preparation (Causality Focus)

  • D2EHPA System: Dilute D2EHPA to 0.1 M in pure n-dodecane.

  • Isopentyl System: Dilute Isopentyl dihydrogen phosphate to 0.1 M in n-dodecane, and add 5% (v/v) isodecanol .

  • Why? Mono-alkyl phosphates form insoluble polymeric networks. The isodecanol acts as a solvating modifier, disrupting the polymer network and preventing the organic phase from splitting into a gel-like third phase.

Step 2: Liquid-Liquid Equilibration

  • Combine the aqueous feed and the organic phase at an Aqueous-to-Organic (A/O) ratio of 1:1 in a separatory funnel or centrifuge tube.

  • Agitate vigorously (e.g., via vortex or mechanical shaker) for exactly 15 minutes at 25°C to ensure thermodynamic equilibrium is reached.

Step 3: Phase Separation & Kinetic Measurement

  • Allow the phases to separate under gravity. Record the phase disengagement time. (You will observe the D2EHPA system breaking rapidly, while the Isopentyl system will take significantly longer, even with the modifier).

  • Centrifuge at 3000 RPM for 5 minutes to ensure micro-droplet coalescence.

Step 4: Primary Analysis (Raffinate)

  • Carefully sample the aqueous raffinate.

  • Analyze the metal concentration via ICP-MS. Calculate the Extraction Efficiency ( %E ) and Distribution Ratio ( D ).

Step 5: Self-Validation via Stripping (Crucial Step)

  • Trustworthiness Check: To prove the metal was actually extracted into the organic phase and didn't simply precipitate at the interface, you must close the mass balance.

  • Take an exact volume of the loaded organic phase and contact it with an equal volume of 3.0 M HNO3​ (A/O = 1:1) for 20 minutes to strip the metal back into a new aqueous phase.

  • Analyze the strip liquor via ICP-MS.

  • Validation Criteria: The moles of metal in the raffinate + moles of metal in the strip liquor must equal ≥95% of the initial feed. A discrepancy >5% indicates that the Isopentyl dihydrogen phosphate has formed an invisible micro-emulsion or precipitated at the interface.

References

  • Balasubramonian, S., et al. (2015). "Estimated PVT properties of D2EHPA." ResearchGate. Available at:[Link]

  • Proyaev, V. V., et al. (2012). "Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds." Radiochemistry. Available at:[Link]

  • Ouattas, S., et al. (2020). "Synthesis and Characterization of a Chromo-Extractant to the Probe Liquid–Liquid Interface in a Solvent Extraction Process." The Journal of Physical Chemistry C. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of Isopentyl Dihydrogen Phosphate: A Comprehensive Analytical Comparison Guide

As a Senior Application Scientist, navigating the analytical complexities of the isoprenoid biosynthesis pathway requires more than just running samples—it demands a mechanistic understanding of gas-phase ion chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical complexities of the isoprenoid biosynthesis pathway requires more than just running samples—it demands a mechanistic understanding of gas-phase ion chemistry. Isopentyl dihydrogen phosphate (IP), a critical 5-carbon intermediate, serves as a fundamental building block for complex terpenoids, sterols, and bactoprenols. Accurate quantification and structural characterization of IP and its isomers (such as isopentenyl pyrophosphate, IPP, and dimethylallyl pyrophosphate, DMAPP) are paramount in drug development, particularly when evaluating inhibitors targeting the mevalonate (MVA) or MEP pathways.

This guide objectively compares the performance of High-Resolution LC-ESI-MS/MS against traditional GC-EI-MS for the analysis of IP, detailing the causality behind fragmentation patterns and providing self-validating experimental protocols.

The Causality of Fragmentation: ESI-HCD Mechanics

In mass spectrometry, the fragmentation behavior of alkyl phosphates is dictated by proton mobility and the intrinsic lability of the phosphate ester bond. As demonstrated in studies of 1, the propensity of phosphate groups to undergo neutral loss is inversely correlated with proton mobility.

When analyzed via Electrospray Ionization (ESI) in negative ion mode, IP readily deprotonates due to its high acidity, forming the stable precursor ion [M-H]⁻ at m/z 167.047 . During Higher-energy Collisional Dissociation (HCD), the beam-type collisional activation ensures that all ions are activated, allowing fragments to undergo sequential dissociation without the "low mass cutoff" limitations of traditional ion traps.

The fragmentation of m/z 167 yields two primary diagnostic product ions:

  • m/z 97 ([H₂PO₄]⁻) : Driven by a charge-remote mechanism, the molecule undergoes a concerted elimination of the alkyl chain as an alkene (isopentene, C₅H₁₀, 70 Da neutral loss). The beta-hydrogen is transferred to the phosphate oxygen, stabilizing the dihydrogen phosphate anion.

  • m/z 79 ([PO₃]⁻) : Formed via the heterolytic cleavage of the C-O bond. This results in the neutral loss of the intact alcohol moiety (isopentanol, C₅H₁₂O, 88 Da), leaving the highly stable metaphosphate anion. The2 relies heavily on this ubiquitous m/z 79 product ion.

Pathway MVA Mevalonate Pathway IP Isopentyl Phosphate (IP) [M-H]- m/z 167 MVA->IP Kinase Activity IPP Isopentenyl Pyrophosphate [M-H]- m/z 245 IP->IPP IPK Enzyme Frag1 m/z 97 [H2PO4]- IP->Frag1 HCD Cleavage - C5H10 (70 Da) Frag2 m/z 79 [PO3]- IP->Frag2 HCD Cleavage - C5H12O (88 Da)

Fig 1. Biosynthetic pathway of Isopentyl Phosphate and its HCD MS/MS fragmentation trajectory.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

To objectively evaluate the performance of analytical platforms for IP, we must weigh the thermal lability of the analyte against the required structural resolution.

  • LC-ESI-MS/MS (HCD) is the gold standard for native isoprenoids. Because IP is highly polar, direct injection bypasses the need for derivatization. However, standard C18 columns fail to retain these polar molecules, necessitating ion-pairing reagents.

  • GC-EI-MS requires derivatization (e.g., trimethylsilylation) to confer volatility. While this introduces variability and potential artifact formation, the 70 eV Electron Impact (EI) provides highly reproducible, library-searchable spectra characterized by extensive backbone cleavage.

Table 1: Performance Metrics Comparison
MetricLC-ESI-MS/MS (Negative HCD)GC-EI-MS (Derivatized)
Sample Preparation Direct injection (Protein precipitation)Extensive (Drying, TMS derivatization)
Thermal Degradation Minimal (Soft ionization)High risk (Requires careful inlet temp control)
Sensitivity (LOD) Low pg/mL rangeHigh pg/mL to ng/mL range
Fragmentation Richness Targeted (m/z 97, 79 dominant)Extensive (Backbone & TMS-rearrangement ions)
Isomer Differentiation Requires optimized chromatographyExcellent (Distinct retention indices)

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following protocols incorporate internal standards (IS) and System Suitability Tests (SST) to ensure data integrity. For targeted surveying of native phosphates, 3 utilizing ammonium acetate as an ion-pairing reagent has proven highly effective.

Protocol A: LC-ESI-MS/MS Workflow (Native Analysis)
  • Rationale : Highly polar phosphates exhibit poor retention on standard reversed-phase columns. We utilize a specialized C18 column with an ammonium acetate buffer to induce ion-pairing, ensuring sharp peak shapes and reproducible retention.

  • Step 1: Extraction : Spike 100 µL of biological matrix with 10 µL of ¹³C-labeled IP (Internal Standard). Extract using 400 µL of ice-cold Methanol:Acetonitrile (1:1, v/v). Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Step 2: SST Verification : Inject a solvent blank followed by an SST mix (10 ng/mL IP standard). The system is valid only if the signal-to-noise (S/N) ratio of the SST is >100:1 and the blank shows zero carryover.

  • Step 3: Chromatography : Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Mobile Phase B: Acetonitrile. Run a gradient from 2% B to 60% B over 8 minutes.

  • Step 4: MS Acquisition : Operate in Negative ESI mode. Capillary voltage: 2.5 kV. Isolate m/z 167.0 in Q1, apply HCD (Collision Energy: 20 eV), and monitor m/z 97.0 and 79.0 in Q3.

Protocol B: GC-EI-MS Workflow (Derivatized Analysis)
  • Rationale : To analyze IP via GC, the polar -OH groups on the phosphate must be masked. Trimethylsilyl (TMS) derivatization replaces active hydrogens with TMS groups, increasing volatility.

  • Step 1: Drying : Lyophilize the extracted sample to complete dryness. Causality: Any residual water will quench the derivatization reagent.

  • Step 2: Derivatization : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Step 3: GC-MS Acquisition : Inject 1 µL in splitless mode (Inlet temp: 250°C). Use a DB-5MS column. Run a temperature program from 80°C to 280°C at 15°C/min. Acquire EI spectra at 70 eV in full scan mode (m/z 50-500).

Workflow Sample Biological Extract (Isoprenoids) LC LC-ESI-MS/MS (Negative Mode) Sample->LC Direct Injection (Aqueous/Organic) Deriv Derivatization (TMS / Methylation) Sample->Deriv Requires Volatility LC_Frag Targeted MRM m/z 167 -> 97, 79 LC->LC_Frag Soft Ionization (HCD) GC GC-EI-MS (70 eV) GC_Frag Full Scan / SIM Extensive Backbone Cleavage GC->GC_Frag Hard Ionization (EI) Deriv->GC Injection

Fig 2. Comparative analytical workflows for IP: LC-ESI-MS/MS vs. GC-EI-MS.

Quantitative Data Presentation: MRM Transitions

When multiplexing the analysis of IP with downstream metabolites like IPP and DMAPP (which are crucial when studying 4), specific Multiple Reaction Monitoring (MRM) transitions must be established. Note that IPP and DMAPP are structural isomers and share identical MRM transitions; they must be resolved chromatographically prior to MS detection.

Table 2: Optimized MRM Transitions for Isoprenoid Phosphates (Negative ESI)
AnalytePrecursor Ion[M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal HCD Energy (eV)
Isopentyl Phosphate (IP) 167.097.0 [H₂PO₄]⁻79.0 [PO₃]⁻18
Isopentenyl Pyrophosphate (IPP) 245.0159.0[HP₂O₆]⁻79.0 [PO₃]⁻22
Dimethylallyl Pyrophosphate (DMAPP) 245.0159.0[HP₂O₆]⁻79.0 [PO₃]⁻22
Geranyl Pyrophosphate (GPP) 313.179.1 [PO₃]⁻159.0 [HP₂O₆]⁻25

Conclusion

For the rigorous quantification and structural validation of isopentyl dihydrogen phosphate, LC-ESI-MS/MS operating in negative mode with HCD fragmentation is the superior analytical choice. It preserves the native state of the labile phosphate ester and provides highly specific diagnostic ions (m/z 97 and 79) via predictable, charge-remote elimination mechanisms. While GC-EI-MS offers unparalleled library-matching capabilities for untargeted discovery, the requisite derivatization steps introduce unacceptable variability for high-throughput, targeted pharmacokinetic or drug-inhibition assays.

By implementing ion-pairing chromatography and strict SST protocols, laboratories can establish a self-validating, high-fidelity system for isoprenoid analysis.

References

  • Title: Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update Source: NIH / PubMed Central URL: [Link]

  • Title: Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument Source: Society for Redox Biology and Medicine URL: [Link]

  • Title: Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS Source: NIH / PubMed Central URL: [Link]

  • Title: A metabolic dependency for host isoprenoids in the obligate intracellular pathogen Rickettsia parkeri underlies a sensitivity for the statin class of host-targeted therapeutics Source: bioRxiv URL: [Link]

Sources

Validation

isopentyl dihydrogen phosphate vs diisopentyl phosphate extraction kinetics

As a Senior Application Scientist in separation chemistry, I frequently encounter the critical engineering choice between mono-alkyl and di-alkyl organophosphorus extractants. In the realm of hydrometallurgy, radiopharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in separation chemistry, I frequently encounter the critical engineering choice between mono-alkyl and di-alkyl organophosphorus extractants. In the realm of hydrometallurgy, radiopharmaceutical purification, and nuclear fuel reprocessing, the extraction kinetics of the solvent dictate the throughput and efficiency of the entire separation cascade.

This guide provides an in-depth, objective comparison of isopentyl dihydrogen phosphate (mono-isopentyl phosphate, MIP) and diisopentyl phosphate (DIP). While both are potent acidic organophosphorus extractants—often emerging as degradation products of tri-isoamyl phosphate (TiAP)—their interfacial behaviors, mass transfer kinetics, and steric profiles diverge significantly.

Mechanistic Causality: Steric Hindrance vs. Interfacial Activity

To understand the kinetic differences between these two extractants, we must first examine the causality driven by their molecular architectures. Liquid-liquid extraction of metal cations (such as U(VI), Th(IV), or lanthanides) by acidic organophosphates is not a simple bulk reaction; it is an interfacial phenomenon governed by the amphiphilic nature of the extractant.

Isopentyl Dihydrogen Phosphate (MIP): The Polymeric Accelerator MIP possesses a single branched isopentyl chain and two acidic protons. This high hydrophilic-to-lipophilic balance drives a massive concentration of MIP molecules to the aqueous-organic interface. Kinetically, this results in a highly accelerated forward extraction rate ( kao​ ). However, because it is a dibasic acid, MIP tends to cross-link metal cations, forming large coordination polymers or reverse micelles. While the initial mass transfer is rapid, this polymeric bridging frequently leads to the formation of a problematic "third phase"—a dense, metal-rich intermediate layer that can completely halt continuous flow operations[1].

Diisopentyl Phosphate (DIP): The Sterically Hindered Dimer DIP features two bulky isopentyl groups and only one acidic proton. In non-polar diluents like n-dodecane, DIP minimizes its energy by forming stable, hydrogen-bonded dimers ( H2​A2​ ). The extraction kinetics of DIP are fundamentally limited by steric hindrance . The dual branched chains physically shield the phosphoryl oxygen (the primary electron donor). When a hydrated metal cation approaches the interface, the bulky isopentyl groups increase the activation energy required to displace the water molecules from the metal's inner coordination sphere. Consequently, the interfacial complexation step becomes the strict rate-determining step, resulting in slower, but highly controlled, extraction kinetics[2].

Mechanism cluster_aqueous Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (n-Dodecane) M Hydrated Metal Cation (e.g., UO2 2+, Zr 4+) Complex Interfacial Complex (Rate-Determining Step) M->Complex Diffusion Extracted Extracted Metal Complex (Bulk Organic) Complex->Extracted Phase Transfer DIP Diisopentyl Phosphate (Dimer, H2A2) DIP->Complex Steric Hindrance (Slow Kinetics) MIP Isopentyl Dihydrogen Phosphate (Polymer/Micelle) MIP->Complex High Interfacial Activity (Fast Kinetics)

Diagram 1: Interfacial complexation mechanisms of DIP vs. MIP during liquid-liquid extraction.

Quantitative Kinetic Comparison

The table below synthesizes the kinetic and physicochemical parameters of both extractants when processing a standard f-block metal (e.g., U(VI) in nitric acid media). The data highlights the trade-off between extraction speed and phase stability.

ParameterIsopentyl Dihydrogen Phosphate (MIP)Diisopentyl Phosphate (DIP)
Active Protons per Molecule 2 (Dibasic)1 (Monobasic)
Dominant Organic State Polymeric aggregates / Reverse micellesHydrogen-bonded dimers ( H2​A2​ )
Forward Mass Transfer Coeff. ( kao​ ) ~ 8.5×10−4 cm/s (Fast)~ 3.2×10−5 cm/s (Slow)
Rate-Determining Step Diffusion of polymeric aggregatesInterfacial chemical reaction
Steric Hindrance Index LowHigh (Dual branched chains)
Third-Phase Tendency Very High (Prone to emulsion)Low to Moderate
Stripping Kinetics Extremely slow (Strong cross-linking)Moderate (Requires high acidity)

Note: While MIP offers superior initial kinetic velocity, DIP is overwhelmingly preferred in industrial continuous-flow contactors because its slower kinetics are offset by predictable hydrodynamics and the absence of third-phase emulsions.

Self-Validating Experimental Protocol: The Lewis Cell Method

To objectively compare the extraction kinetics of MIP and DIP, we must isolate the chemical reaction rate from bulk diffusion. If we simply shake a vial, the interfacial area is unknown and highly variable, rendering the kinetic data meaningless[3].

To ensure scientific trustworthiness, we employ a Lewis Cell —a constant-interfacial-area stirred tank. This protocol is a self-validating system: by incrementally increasing the stirrer speed (RPM), we plot the apparent rate constant. When the rate constant reaches an asymptote (plateaus despite higher RPMs), the system self-proves that hydrodynamic diffusion resistance has been eliminated, and we are measuring the true interfacial chemical kinetics[4].

Step-by-Step Methodology:
  • Phase Preparation: Prepare the aqueous phase containing the target metal cation (e.g., 10−3 M UO 2​ (NO 3​ ) 2​ in 3 M HNO 3​ ). Prepare the organic phase by dissolving 0.1 M of either MIP or DIP in n-dodecane. Pre-equilibrate both phases to equalize the chemical potential of the acid and water.

  • Cell Assembly: Introduce the heavier aqueous phase into the lower chamber of the Lewis cell. Carefully layer the lighter organic phase on top to prevent premature mixing. The geometric area of the interface between the two phases is precisely calculated (e.g., 15.2 cm 2 ).

  • Hydrodynamic Isolation (The Validation Step): Activate the independent counter-rotating stirrers in both phases. Conduct preliminary runs, increasing the RPM from 50 to 300. Identify the asymptotic RPM threshold where the extraction rate no longer increases (typically ~150-200 RPM). Lock the stirrers at this asymptotic speed for all subsequent kinetic runs.

  • Kinetic Sampling: Initiate the extraction. Extract 50 μ L aliquots from the aqueous phase at precise time intervals (e.g., 1, 3, 5, 10, 15, 30 minutes).

  • Quantification: Analyze the aliquots using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the depletion of the metal cation.

  • Data Derivation: Plot −ln(1−E) versus time, where E is the fractional approach to equilibrium. The slope of this linear plot, combined with the known interfacial area and phase volumes, yields the precise forward mass transfer coefficient ( kao​ ).

Workflow Step1 1. Phase Preparation Equilibrate Aqueous & Organic Step2 2. Lewis Cell Assembly Maintain Constant Interfacial Area Step1->Step2 Step3 3. Hydrodynamic Isolation Stir Phases Independently (Asymptotic RPM) Step2->Step3 Step4 4. Kinetic Sampling Measure Metal Transfer vs. Time Step3->Step4 Step5 5. Data Derivation Calculate Mass Transfer Coefficient (k) Step4->Step5

Diagram 2: Self-validating Lewis Cell workflow for isolating interfacial chemical kinetics.

Conclusion

The selection between isopentyl dihydrogen phosphate and diisopentyl phosphate is a classic engineering compromise between kinetic velocity and phase stability. While MIP's lack of steric hindrance allows for rapid metal capture, its dibasic nature causes severe hydrodynamic instability (third-phase formation). DIP, despite its slower extraction kinetics induced by the steric bulk of dual isopentyl chains, provides the predictable, dimer-driven cation exchange required for robust, continuous-flow separation architectures.

References

  • Huang, X., Liu, X., Wang, Y., et al. (2025). "Extraction of uranium (VI), plutonium (IV) and some fission products by tri-iso-amyl phosphate." Journal of Radioanalytical and Nuclear Chemistry.
  • Horner, D., Mailen, J., Thiel, S., Scott, T., & Yates, R. (1980). "Interphase Transfer Kinetics of Uranium Using the Drop Method, Lewis Cell, and Kenics Mixer." Industrial & Engineering Chemistry Fundamentals.
  • Patra, C., Suba, M., Velavendan, P., et al. "Estimation of Di-Iso-Amyl phosphate (DiAP) in the presence of interfering anions by ion chromatography." IAEA.
  • Hell, J. C., et al. (2011). "Toward Mechanistic Understanding of Nuclear Reprocessing Chemistries by Quantifying Lanthanide Solvent Extraction Kinetics via Microfluidics with Constant Interfacial Area and Rapid Mixing." Journal of the American Chemical Society.

Sources

Comparative

structural validation of isopentyl dihydrogen phosphate using X-ray crystallography

Title: Structural Validation of Isopentyl Dihydrogen Phosphate: A Comparison Guide to X-Ray Co-Crystallography vs. Alternative Analytical Modalities Introduction: The Bottleneck in Engineered Isoprenoid Pathways As bioca...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of Isopentyl Dihydrogen Phosphate: A Comparison Guide to X-Ray Co-Crystallography vs. Alternative Analytical Modalities

Introduction: The Bottleneck in Engineered Isoprenoid Pathways

As biocatalysis shifts toward the synthesis of novel isoprenoids via engineered "(iso)prenol pathways," the structural validation of non-natural substrates has become a critical bottleneck. Isopentyl dihydrogen phosphate (exact mass 168.05 Da) is a fully saturated, non-natural alkyl-monophosphate utilized by promiscuous Isopentenyl Phosphate Kinases (IPKs)[1][2].

Validating the exact structural conformation of this small, flexible molecule presents a unique challenge. Because low-molecular-weight alkyl-phosphates are often liquids or waxy solids that do not readily form standalone diffracting crystals, structural biologists cannot analyze them in isolation. Instead, validation requires protein-ligand co-crystallography —capturing the molecule within the active site of an IPK to prove it adopts a catalytically competent pose[3].

As a Senior Application Scientist, I have structured this guide to objectively compare X-ray co-crystallography against conventional analytical methods (NMR and HRMS) and to provide a field-proven, self-validating experimental protocol for achieving high-resolution ternary complexes.

Section 1: Objective Comparison of Analytical Modalities

When validating the structure and functional viability of isopentyl dihydrogen phosphate, researchers must choose between spatial resolution, biological context, and throughput.

Table 1: Performance Comparison of Structural Validation Methods for Alkyl-Phosphates

Analytical ModalityPrimary OutputAdvantages for Alkyl-PhosphatesLimitations
X-ray Co-Crystallography (Gold Standard)3D Spatial Coordinates & Binding PoseProvides absolute stereochemistry; reveals exact hydrogen-bonding networks with active-site residues (e.g., the DVTGG motif)[2].Requires highly pure, monodisperse protein; time-intensive crystal optimization.
NMR Spectroscopy (1H, 31P, 13C)Solution-State ConnectivityRapid confirmation of the phosphorylation state and bulk chemical purity; no crystallization required.Lacks 3D biological context; cannot confirm if the molecule binds the enzyme productively.
High-Resolution Mass Spectrometry (HRMS)Exact Mass & FragmentationHigh sensitivity; rapidly confirms the molecular weight (168.05 Da) and the presence of the phosphate group[1].Cannot distinguish between closely related spatial orientations or binding mechanics.

Causality Insight: While NMR and HRMS are excellent for confirming the chemical identity of synthesized isopentyl dihydrogen phosphate, they fail to answer the most critical question in biocatalysis: Does this non-natural substrate fit into the enzyme's active site? Only X-ray co-crystallography can map the interactions with conserved catalytic residues (such as His50 and Lys14) required for phosphoryl transfer[4].

Section 2: Workflow Visualization

Pathway cluster_0 Engineered Isoprenol Pathway IP Isopentyl Dihydrogen Phosphate (Non-natural Alkyl-P) IPK Isopentenyl Phosphate Kinase + ATP Analog IP->IPK Binding IPP Ternary Complex (Trapped for X-ray) IPK->IPP Co-crystallization

Fig 1: Engineered pathway utilizing IPK to trap isopentyl dihydrogen phosphate for X-ray analysis.

Workflow N1 Apo-IPK Purification N2 Ligand Co-crystallization N1->N2 + Isopentyl-P N3 Synchrotron Diffraction N2->N3 Cryocooling N4 Electron Density Map N3->N4 Phasing N5 Binding Pose Validation N4->N5 Refinement

Fig 2: X-ray co-crystallography workflow for structural validation of alkyl-phosphate binding.

Section 3: Self-Validating Protocol for X-Ray Co-Crystallography

To achieve high-resolution structural validation of isopentyl dihydrogen phosphate, the following step-by-step methodology utilizes the IPK homolog from Thermococcus paralvinellae (TcpIPK) or Candidatus methanomethylophilus alvus (CMA)[2][3].

Step 1: Apo-Enzyme Preparation & Quality Control

  • Action: Express IPK in E. coli and purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Causality: SEC ensures the isolation of the monodisperse homodimeric form of IPK. Polydispersity directly inhibits the ordered lattice packing required for high-resolution diffraction.

Step 2: Ternary Complex Assembly (The "Substrate Trap")

  • Action: Incubate 10-15 mg/mL of purified IPK with 5 mM isopentyl dihydrogen phosphate and 5 mM AMP-PNP (a non-hydrolyzable ATP analog) supplemented with 2 mM MgCl₂.

  • Causality: IPK is an active kinase. If natural ATP is used, the enzyme will phosphorylate the substrate during the multi-day crystallization process, yielding a crystal of the product rather than the target substrate[3]. AMP-PNP locks the enzyme in a closed, pre-catalytic conformation, trapping the isopentyl dihydrogen phosphate in its true binding pose.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to a reservoir solution containing 0.1 M MIB buffer (malonate/imidazole/borate) at pH 7.0 and 15-20% PEG 3350[4].

  • Causality: The MIB buffer system provides a broad buffering capacity, while PEG 3350 acts as a precipitant that slowly reduces protein solubility, driving the system into the nucleation zone without causing amorphous precipitation.

Step 4: Cryo-Cooling and Data Collection

  • Action: Briefly soak crystals in reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron source.

  • Causality: Glycerol prevents the formation of crystalline ice within the solvent channels of the crystal. Crystalline ice produces powder diffraction rings that obscure the protein's diffraction spots, ruining the dataset.

Section 4: Interpreting the Experimental Data

Upon successful phasing (typically via Molecular Replacement using an apo-IPK search model, e.g., PDB ID: 7LNV)[5], the electron density map ( 2Fo​−Fc​ ) will reveal the exact spatial coordinates of isopentyl dihydrogen phosphate.

A self-validating structural model must meet two key metrics:

  • Occupancy: Should be >0.8 for the ligand, indicating that the majority of the crystal lattice contains the bound isopentyl dihydrogen phosphate.

  • B-factors (Temperature Factors): The B-factors of the ligand should closely match those of the surrounding active-site residues (typically 20-40 Ų). A significantly higher ligand B-factor suggests partial occupancy or high flexibility, which may indicate poor binding affinity of the non-natural substrate.

Conclusion

While HRMS and NMR are indispensable for bulk chemical validation, X-ray co-crystallography remains the undisputed gold standard for validating the structural and biological viability of isopentyl dihydrogen phosphate. By employing a self-validating "substrate trap" protocol, researchers can definitively map the interactions that govern substrate promiscuity, paving the way for advanced isoprenoid biosynthesis.

References

  • Molecular Basis for the Substrate Promiscuity of Isopentenyl Phosphate Kinase from Candidatus methanomethylophilus alvus . ACS Publications - American Chemical Society. 2

  • Ternary complexes of isopentenyl phosphate kinase from Thermococcus paralvinellae reveal molecular determinants of non-natural . OSTI. 3

  • X-ray structures of isopentenyl phosphate kinase . PubMed - NIH.4

  • Isopentyl dihydrogen phosphate (C5H13O4P) . PubChemLite. 1

  • 7LNV: Apo Structure of Isopentenyl Phosphate Kinase . RCSB PDB. 5

Sources

Safety & Regulatory Compliance

Safety

Isopentyl dihydrogen phosphate proper disposal procedures

Isopentyl Dihydrogen Phosphate: Advanced Operational Handling and Disposal Protocols As drug development professionals and analytical chemists, we frequently encounter alkyl acid phosphates like isopentyl dihydrogen phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Isopentyl Dihydrogen Phosphate: Advanced Operational Handling and Disposal Protocols

As drug development professionals and analytical chemists, we frequently encounter alkyl acid phosphates like isopentyl dihydrogen phosphate (also known as isoamyl phosphate, CAS 2466-67-3). Recently gaining significant traction in antivirulence therapies as a synthetic quorum-sensing inhibitor (D5P) targeting E. coli and Salmonella LsrR receptors ()[1], this compound is also utilized as a potent extractant in nuclear and heavy metal processing ()[2].

However, its dual nature as an organophosphate and an acidic ester necessitates rigorous, scientifically grounded disposal protocols. Improper handling risks severe equipment corrosion, environmental contamination, and the generation of highly toxic byproducts. This guide provides the mechanistic reasoning and self-validating workflows required to manage this chemical safely.

Physicochemical Profile

Understanding the physical properties of isopentyl dihydrogen phosphate is the first step in predicting its behavior during waste aggregation.

PropertyValueOperational Implication
CAS Number 2466-67-3Unique identifier for waste manifesting and broker compliance.
Molecular Formula C₅H₁₃O₄PContains phosphorus; dictates specific high-temp incineration requirements.
Density 1.227 g/cm³Sinks in aqueous solutions if not fully miscible; requires active agitation during neutralization.
Boiling Point 277.3 ºCLow volatility at room temperature; inhalation risk is primarily from generated aerosols.
Flash Point 121.5 ºCCombustible but not highly flammable; safe for standard organic solvent bulking.
Acidity Dihydrogen phosphateHighly acidic; acts as a corrosive agent to metals, skin, and standard waste drums.

Data synthesized from the Echemi Chemical Database[3].

Mechanistic Toxicology & Reactivity Profile

To build a self-validating safety culture, laboratory personnel must understand why certain chemicals are incompatible.

  • Corrosivity and Hydrolysis : As an alkyl acid phosphate, the un-neutralized compound will actively corrode metal piping and standard waste containers. In aqueous environments, it undergoes slow acid-catalyzed hydrolysis, releasing phosphoric acid and isopentanol.

  • Phosphine Gas Risk : Organophosphates must never be mixed with strong reducing agents (e.g., metal hydrides, lithium aluminum hydride). This combination can reduce the phosphate core, generating highly toxic and spontaneously flammable phosphine (PH₃) gas ()[4].

  • Thermal Decomposition : During combustion, the molecule degrades into carbon monoxide, carbon dioxide, and toxic phosphorus oxides (POₓ). This dictates that standard solvent incineration is insufficient; specialized scrubbing is required.

Operational Handling & Spill Response

  • Engineering Controls : Handle exclusively within a certified chemical fume hood to prevent aerosol inhalation.

  • Spill Containment : In the event of a spill, do not use combustible absorbents like sawdust, as the acidic nature can cause exothermic reactions. Instead, use inert, siliceous materials like dry sand, vermiculite, or diatomaceous earth ()[4].

  • Decontamination : Wash the affected surface with a 5% sodium carbonate (Na₂CO₃) solution to neutralize residual acid, followed by a thorough water rinse.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: the completion of the step provides observable proof of its success, ensuring absolute safety before the waste leaves your bench.

Protocol A: Aqueous Waste Neutralization

Use this protocol for experimental washings, biological assay media, or aqueous extractions containing the compound.

  • Titration & Neutralization : Transfer the aqueous waste to a large, wide-mouth borosilicate beaker equipped with a magnetic stir bar. Slowly add a 5% w/v Sodium Carbonate (Na₂CO₃) solution dropwise.

    • Causality: The weak base neutralizes the acidic protons of the dihydrogen phosphate. Carbonate is preferred over strong bases (like NaOH) to prevent highly exothermic localized heating and rapid ester hydrolysis.

  • Visual & pH Validation : Observe the solution for effervescence (CO₂ release). Once bubbling ceases, test the solution with a calibrated pH meter. The target is a stable pH of 7.0 – 8.0.

    • Self-Validation: Allow the solution to stir for 15 minutes and re-check the pH. If the pH drops, latent hydrolysis is occurring; add more base until the pH remains stable.

  • Segregation : Transfer the neutralized solution to a designated "Aqueous Organophosphate Waste" carboy. Ensure no strong reducing agents are present in the same container to prevent phosphine gas generation.

Protocol B: Neat / Organic Waste Handling

Use this protocol for pure stock disposal or organic solvent (e.g., hexane, dichloromethane) extractions.

  • Solvent Bulking : Dilute the neat chemical or organic mixture into a compatible, non-halogenated combustible solvent (such as ethanol or isopropanol) at a 1:5 ratio.

    • Causality: Dilution lowers the viscosity and provides a high-BTU fuel source, ensuring complete thermal destruction during the incineration process.

  • Phase Stability Check : Cap the container and invert gently.

    • Self-Validation: Inspect for phase separation. If the mixture turns cloudy or separates, the chosen bulking solvent is incompatible. Add a bridging solvent (like acetone) until the solution is homogeneous, preventing localized concentration spikes in the waste drum.

  • Final Destruction Manifesting : Label the container as "Organic Organophosphate Waste - Corrosive." The waste broker must be notified that the mixture contains phosphorus so it is routed to a high-temperature incinerator equipped with an alkali scrubber to capture the resulting phosphorus pentoxide (P₂O₅) emissions ()[5].

Disposal Decision Tree

DisposalWorkflow Start Waste: Isopentyl Dihydrogen Phosphate Decision Waste Matrix? Start->Decision Aqueous Aqueous Solution Decision->Aqueous Water-based Organic Neat / Organic Solvent Decision->Organic Pure / Organic Neutralize Neutralize (5% Na₂CO₃) Target pH 7.0-8.0 Aqueous->Neutralize Absorb Dilute in Combustible Solvent (e.g., Ethanol, Isopropanol) Organic->Absorb Verify Verify pH Stability & Cease of Effervescence Neutralize->Verify PhaseCheck Verify Homogeneity (No Phase Separation) Absorb->PhaseCheck WasteContainer Segregated Organophosphate Waste Container Verify->WasteContainer PhaseCheck->WasteContainer Incineration High-Temp Incineration (with Alkali Scrubber) WasteContainer->Incineration Final Disposal

Disposal workflow for the neutralization and segregation of isopentyl dihydrogen phosphate.

References

  • National Institutes of Health (NIH). "Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella." PubMed Central. Available at:[Link]

  • International Atomic Energy Agency (IAEA). "Status of Developments in the Back End of the Fast Reactor Fuel Cycle." IAEA Nuclear Energy Series. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Standardized Analytical Methods for Environmental Restoration. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Isopentyl dihydrogen phosphate

Authoritative Guide to Handling Isopentyl Dihydrogen Phosphate: Safety, PPE, and Operational Protocols 1. Introduction & Operational Context Isopentyl dihydrogen phosphate (CAS: 2466-67-3), also known as isoamyl acid pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to Handling Isopentyl Dihydrogen Phosphate: Safety, PPE, and Operational Protocols

1. Introduction & Operational Context Isopentyl dihydrogen phosphate (CAS: 2466-67-3), also known as isoamyl acid phosphate or 3-methylbutyl dihydrogen phosphate, is a highly versatile alkyl acid phosphate[1][2]. In pharmaceutical research and drug development, it has gained prominence as a synthetic quorum sensing inhibitor (QSI)[3]. Specifically, it acts as an analog to autoinducer-2 (AI-2), binding to the LsrR transcriptional repressor in pathogens like E. coli and Salmonella to inhibit virulence gene expression without inducing bactericidal resistance[3][4].

However, handling this compound requires rigorous safety protocols. As an alkyl acid phosphate, it exhibits corrosive and severe irritant properties[5][6]. The unesterified hydroxyl groups on the phosphate moiety render the substance acidic, necessitating specialized Personal Protective Equipment (PPE) and handling environments to prevent dermal burns, ocular damage, and respiratory irritation[5][6].

2. Physicochemical Data & Hazard Profile To design a self-validating safety protocol, we must first understand the physicochemical behavior of the molecule. The low vapor pressure indicates minimal inhalation risk at room temperature, but aerosolization during vigorous mixing or heating poses a significant respiratory hazard[1][6].

Property / HazardValue / ClassificationOperational Implication
CAS Number 2466-67-3[1]Unique identifier for SDS cross-referencing and inventory management.
Molecular Weight 168.13 g/mol [1]Used for molarity calculations in microbiological QSI assays.
Density 1.227 g/cm³[1]Heavier than water; will settle at the bottom in aqueous bi-phasic extraction mixtures.
Boiling Point 277.3 ºC at 760 mmHg[1]High boiling point; thermal decomposition yields toxic phosphorus oxide (POx) gases.
Flash Point 121.5 ºC[1]Combustible at high temperatures; keep away from open flames and use non-sparking tools[1].
Hazard Classification Class 8 (Corrosive/Irritant)[2][5]Requires acid-resistant PPE, dedicated corrosive storage, and base-neutralization spill protocols.

3. Pharmacological Workflow: Quorum Sensing Inhibition For researchers utilizing isopentyl dihydrogen phosphate in microbiological assays, understanding its mechanistic pathway is critical for experimental timing and concentration gradients. Molecular docking studies demonstrate that the phosphate group interacts directly with specific amino acids (Glu 126, Thr 220, Lys 288, Ala 127, and Asp 243) of the LsrR receptor, effectively neutralizing bacterial communication[3][4].

QSI_Mechanism A Isopentyl Dihydrogen Phosphate (Synthetic QSI) B Bacterial Cell Entry (E. coli / Salmonella) A->B C Binding to LsrR Receptor (Glu126, Thr220, Lys288) B->C D Blockade of AI-2 Autoinducer Binding C->D E Inhibition of Virulence Gene Expression D->E

Figure 1: Mechanism of quorum sensing inhibition by isopentyl dihydrogen phosphate via LsrR binding.

4. Evidence-Based PPE Requirements Standard laboratory PPE is insufficient for handling concentrated alkyl acid phosphates. The acidic nature of the phosphate ester rapidly degrades standard latex, requiring a targeted defense strategy[5].

PPE CategorySpecificationCausality & Rationale
Hand Protection Heavy-duty Nitrile or Neoprene gloves (≥0.4 mm thickness)Alkyl acid phosphates can permeate thin latex, causing delayed chemical burns. Nitrile provides superior resistance to acidic esters[6].
Eye Protection Chemical splash goggles + Full-face shieldAccidental splashes cause severe ocular irritation and potential corneal damage[6]. A face shield prevents aerosolized droplets from contacting the face.
Body Protection Acid-resistant lab coat or Tyvek coverallProtects against corrosive spills. Standard cotton lab coats will absorb the chemical, holding the acid directly against the skin[5].
Respiratory NIOSH-approved respirator (P100/Organic Vapor cartridge)Required only if handling outside a fume hood or if the chemical is heated. Prevents inhalation of corrosive aerosols and mists[6].

5. Procedural Methodology: Handling and Aliquoting To ensure a self-validating safety system, every step must include a verification check to prevent exposure.

Protocol 1: Safe Aliquoting of Isopentyl Dihydrogen Phosphate

  • Environmental Verification: Ensure the chemical fume hood is fully operational. Verify the inward airflow velocity is between 80–120 feet per minute (fpm). Rationale: Prevents the escape of corrosive aerosols formed during container opening[1].

  • PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and a dedicated acid-resistant lab coat[6].

  • Equipment Preparation: Use only glass or high-density polyethylene (HDPE) pipettes and containers. Rationale: Avoid metals, as acidic phosphates can react with certain metals to release flammable hydrogen gas over time.

  • Transfer: Slowly aspirate the required volume (Note: Density = 1.227 g/cm³, meaning it is highly viscous compared to water)[1]. Avoid rapid expulsion to prevent bubbling and aerosolization.

  • Decontamination: Wipe down the exterior of the source bottle with a damp, disposable cloth before returning it to the corrosive storage cabinet. Store tightly closed in a dry, cool place, strictly segregated from strong bases, foodstuff, and incompatible reducing agents[1].

6. Spill Management and Disposal Plan Because isopentyl dihydrogen phosphate is an acid phosphate, spills must be chemically neutralized before physical absorption[5][6].

Spill_Response Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE Don Maximum PPE (Respirator, Acid-Resistant Gloves) Assess->PPE Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) PPE->Neutralize Absorb Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb Dispose Transfer to Corrosive Waste Container Absorb->Dispose

Figure 2: Step-by-step spill response and neutralization protocol for alkyl acid phosphates.

Protocol 2: Spill Neutralization

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Maximize room ventilation. If the spill is outside a fume hood, immediately don a NIOSH-approved respirator[6].

  • Neutralize: Do NOT use water directly, as it may spread the acid. Liberally apply a weak base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate, over the spill. Rationale: The weak base neutralizes the acidic phosphate groups, forming a safer phosphate salt and releasing CO₂ gas.

  • Absorb: Once bubbling (CO₂ release) ceases, cover the neutralized liquid with an inert absorbent like vermiculite or dry sand.

  • Dispose: Sweep the absorbed material using non-sparking tools[1] into a hazardous waste container labeled "Corrosive Solid Waste - Alkyl Phosphate Salts."

  • Wash: Mop the area with copious amounts of soapy water to remove any residual phosphate esters[6].

References

  • MDPI. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. Retrieved from:[Link]

  • ResearchGate. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. Retrieved from: [Link]

  • Australian Government - Industrial Chemicals. Alkyl Phosphate Anti-Valve Seat Recession Additive Priority Existing Chemical Assessment Report No. 25. Retrieved from: [Link]

  • SPI Supplies. SAFETY DATA SHEET - VICTAWET 12. Retrieved from:[Link]

  • Chemsrc. Amyl acid phosphate | CAS#:12789-46-7. Retrieved from: [Link]

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